molecular formula C14H10N6OS B1682189 VAS 3947 CAS No. 869853-70-3

VAS 3947

Cat. No.: B1682189
CAS No.: 869853-70-3
M. Wt: 310.34 g/mol
InChI Key: JVZDLDFNSCFLPM-UHFFFAOYSA-N
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Description

VAS3947 is a selective inhibitor of NADPH oxidase activity in low micromolar concentrations, interfering neither with ROS detection nor with XOD or eNOS activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZDLDFNSCFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: Chemical Biology and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacological Specificity and Mechanistic Profile of VAS 3947

Executive Summary VAS 3947 (CAS: 869853-70-3) is a triazolo-pyrimidine derivative designed as a pharmacological inhibitor of NADPH oxidases (NOX).[1][2][3] Developed to overcome the solubility limitations of its precursor, VAS 2870, VAS 3947 serves as a pan-NOX inhibitor .[4]

Crucially, while VAS 3947 exhibits high specificity for the NOX family over other cellular oxidases (such as Xanthine Oxidase and eNOS), it does not possess intrinsic selectivity between NOX2 and NOX4 .[5] It inhibits both isoforms with comparable micromolar potency. This guide delineates the mechanistic basis of this dual inhibition, the covalent nature of its binding, and the experimental protocols required to validate its activity while controlling for off-target thiol alkylation.

Structural Optimization

VAS 3947 (3-benzyl-7-(1,3-oxazol-2-ylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine) retains the core pharmacophore of VAS 2870 but includes modifications to enhance hydrophilicity.

  • Solubility: ~4-fold higher aqueous solubility than VAS 2870, reducing precipitation artifacts in aqueous buffers.

  • Stability: Susceptible to degradation in the presence of strong reducing agents (DTT, GSH) due to its electrophilic nature.

Mechanism: Covalent Thiol Alkylation

Unlike competitive inhibitors that reversibly bind the ATP or NADPH pocket, VAS 3947 acts as an electrophilic alkylating agent .

  • Target: It targets conserved cysteine residues within the dehydrogenase domain of the NOX catalytic subunit (gp91phox/NOX2, NOX4).[6]

  • Reaction: The triazolo-pyrimidine core undergoes nucleophilic attack by the thiolate anion of the active site cysteine, resulting in a covalent adduct and irreversible inactivation of the enzyme.

  • Consequence: Because the target cysteine is conserved across NOX1, NOX2, NOX4, and NOX5, VAS 3947 acts as a pan-NOX inhibitor.

VAS_Mechanism VAS VAS 3947 (Electrophile) Complex Thiol-Adduct Formation (Covalent Modification) VAS->Complex Nucleophilic Attack OffTarget Off-Target Alkylation (GSH, Other Thiols) VAS->OffTarget High Conc. / Long Incubation NOX_Cys NOX Active Site (Conserved Cysteine -SH) NOX_Cys->Complex Inhibition Irreversible NOX Inactivation (Blocks Electron Transfer) Complex->Inhibition Steric/Electronic Block

Figure 1: Mechanism of Action.[1][4][6][7] VAS 3947 inhibits NOX via covalent alkylation of conserved cysteine residues, leading to irreversible inactivation.

Part 2: Specificity Profile (NOX2 vs. NOX4)[8]

Researchers often seek to distinguish NOX2 (phagocytic/superoxide generator) from NOX4 (constitutive/H2O2 generator). VAS 3947 is not suitable for distinguishing these two isoforms.

Comparative Potency Data

VAS 3947 inhibits both isoforms with


 values in the low micromolar range.[8] The slight variance in reported values often reflects assay conditions (cell-free vs. whole cell) rather than true molecular selectivity.
Target EnzymeIC50 (Cell-Free/Membrane)IC50 (Whole Cell)Specificity Verdict
NOX2 (gp91phox)~1.1 - 4.0 µM~2 - 10 µMPotent Inhibition
NOX4 ~10.0 - 12.3 µM~10 µMPotent Inhibition
NOX1 ~10 µM~10 µMPotent Inhibition
Xanthine Oxidase > 100 µMNo InhibitionHighly Specific (Negative)
eNOS > 100 µMNo InhibitionHighly Specific (Negative)
The "Specificity" Advantage

The utility of VAS 3947 lies not in distinguishing NOX2 from NOX4, but in distinguishing NOX-derived ROS from Mitochondrial or Xanthine Oxidase-derived ROS .

  • vs. DPI (Diphenyleneiodonium): DPI inhibits all flavoproteins (NOX, XOD, eNOS, Mitochondrial Complex I). VAS 3947 spares XOD and eNOS.[1][2][4][5][8][9]

  • vs. Apocynin: Apocynin requires peroxidase-mediated activation (myeloperoxidase) and is ineffective in many non-phagocytic cells (e.g., vascular smooth muscle). VAS 3947 is active in all cell types without auxiliary activation.

Part 3: Experimental Protocols for Validation

To ensure data integrity, use the following self-validating workflow.

Protocol: NADPH Oxidase Activity Assay (Membrane Fraction)

Objective: Measure NOX-specific superoxide generation without cytosolic interference.

Reagents:

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, Protease Inhibitor Cocktail. Do not add DTT (inactivates VAS 3947).

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.0), 150 mM Sucrose, 1 mM EGTA.

  • Substrate: 100 µM NADPH.

  • Probe: 5 µM Lucigenin (for superoxide) or Amplex Red (for H2O2).

Step-by-Step Workflow:

  • Cell Lysis: Resuspend

    
     cells in Lysis Buffer. Sonicate (3 x 10s cycles on ice).
    
  • Fractionation: Centrifuge at 1,000 x g (10 min) to remove nuclei. Centrifuge supernatant at 100,000 x g (1 hr) to pellet membranes.

  • Pre-Incubation (Critical): Resuspend membrane pellet in Assay Buffer.

    • Group A: Vehicle (DMSO 0.1%).

    • Group B: VAS 3947 (10 µM).[1][4][5][8]

    • Incubate:15-20 minutes at 37°C . (Required for covalent bond formation).

  • Measurement: Add Lucigenin/Amplex Red. Initiate reaction with NADPH (100 µM).

  • Validation: Measure luminescence/fluorescence over 30 minutes.

    • Success Criteria: VAS 3947 should reduce signal by >80% relative to Vehicle.

Protocol: Controlling for Off-Target Thiol Alkylation

Since VAS 3947 can alkylate glutathione (GSH), depletion of cellular GSH can lead to oxidative stress independent of NOX inhibition.

Control Experiment:

  • Treat cells with VAS 3947 (10 µM).[4][8]

  • Co-treat a separate group with NAC (N-acetylcysteine, 1 mM) or GSH-ester .

  • Logic: If VAS 3947 toxicity/effect is reversed by excess thiols, the effect may be due to non-specific alkylation rather than specific NOX inhibition.

    • Note: Excess thiols will also scavenge the drug, so this control confirms the mechanism (thiol reactivity) but complicates the phenotypic interpretation.

    • Better Control: Use GKT137831 (Setanaxib) alongside VAS 3947. GKT is a specific NOX1/4 inhibitor (non-covalent). If VAS 3947 and GKT137831 yield identical phenotypes, the effect is likely NOX4-mediated. If VAS 3947 has an effect but GKT does not, suspect NOX2 or off-target toxicity.

Part 4: Decision Matrix & Visualization

When should you use VAS 3947 versus other inhibitors?

Inhibitor_Selection Start Start: Select NOX Inhibitor Q1 Do you need to distinguish NOX2 from NOX4? Start->Q1 Path_Specific Yes (Isoform Specificity Needed) Q1->Path_Specific Yes Path_Pan No (Pan-NOX Inhibition OK) Q1->Path_Pan No Q2 Is the system Phagocytic or Vascular? Path_Specific->Q2 Q3 Is XOD or eNOS present in the system? Path_Pan->Q3 Result_GKT Use GKT137831 (Selectivity: NOX1/4 >> NOX2) Q2->Result_GKT Vascular/Renal (NOX4) Result_Peptide Use NOX2ds-tat (Selectivity: NOX2 specific) Q2->Result_Peptide Phagocytic (NOX2) Result_VAS Use VAS 3947 (Inhibits NOX2+NOX4; Spares XOD/eNOS) Q3->Result_VAS Yes (Avoid interference) Result_DPI Use DPI (Inhibits EVERYTHING - Dirty) Q3->Result_DPI No (General screen)

Figure 2: Decision Matrix for NOX Inhibitor Selection. VAS 3947 is the optimal choice for pan-NOX inhibition when exclusion of XOD/eNOS interference is required.

Part 5: References

  • Altenhöfer, S., et al. (2015). "The NOX toolbox: validating the role of NADPH oxidases in physiology and disease." Cellular and Molecular Life Sciences.

  • Wind, S., et al. (2010). "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology.[4]

  • Stielow, C., et al. (2006). "Novel Nox inhibitor of oxLDL-induced reactive oxygen species formation in human endothelial cells." Biochemical and Biophysical Research Communications.

  • Guenin-Macé, L., et al. (2020). "VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines."[9] Antioxidants.[7]

  • Drummond, G. R., et al. (2011).[4] "Combating oxidative stress in vascular disease: NADPH oxidases as therapeutic targets." Nature Reviews Drug Discovery.

Sources

A Senior Application Scientist's Technical Guide to VAS3947 in Oxidative Stress Research: Mechanism, Application, and Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The study of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is pivotal in understanding a myriad of pathological conditions. The NADPH oxidase (NOX) family of enzymes stands out as a primary source of regulated ROS production, making them key therapeutic targets.[1] VAS3947 has emerged as a widely used small-molecule inhibitor in this field. However, its utility is nuanced, extending beyond simple NOX inhibition. This technical guide provides an in-depth exploration of VAS3947, from its core mechanism of action to the critical off-target effects that must be considered for rigorous scientific inquiry. We present not just protocols, but a self-validating experimental framework designed to ensure that data interpretation is robust and scientifically sound. This document serves as an essential resource for any researcher employing VAS3947 to investigate the complex role of oxidative stress in health and disease.

Part 1: The Landscape of Oxidative Stress and the NOX Enzyme Family

Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegeneration, and cancer.[1][2] The primary mediators of this stress are ROS. While once viewed solely as toxic byproducts of metabolism, it is now understood that ROS are also critical signaling molecules. The NOX family of enzymes are unique in that their sole dedicated function is to generate ROS, specifically superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[3]

There are seven members of the human NOX family (NOX1-5 and DUOX1-2), each with distinct tissue distributions and activation mechanisms.[3] The archetypal enzyme, NOX2, is found in phagocytes and plays a vital role in host defense. Its activation is a multi-step process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to the membrane-bound flavocytochrome b558, which consists of gp91phox (the catalytic subunit) and p22phox.[3] Understanding this activation cascade is fundamental to appreciating the mechanism of inhibitors like VAS3947.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Resting State) gp91phox gp91phox (NOX2) ros O₂⁻ (Superoxide) gp91phox->ros e⁻ transfer (NADPH → O₂) p22phox p22phox p47 p47phox assembly Complex Assembly p47->assembly p67 p67phox p67->assembly p40 p40phox p40->assembly rac Rac-GDP rac_active Rac-GTP rac->rac_active stimulus Pathogen/Stimulus stimulus->p47 Phosphorylation stimulus->rac Activates GEF rac_active->assembly assembly->gp91phox Translocation

Caption: Generalized activation of the NOX2 enzyme complex.

Part 2: VAS3947 - A Molecular Probe with a Dual Identity

VAS3947 is a triazolopyrimidine compound developed as a pan-NOX inhibitor and is a derivative of VAS2870 with improved solubility.[4][5] While it is a potent tool, its biochemical activities are not confined to NOX inhibition alone, a fact that is paramount for accurate experimental design.

On-Target Activity: Covalent Inhibition of NOX Enzymes

The primary mechanism of VAS3947 as a NOX inhibitor is through covalent modification. Mass spectrometry studies have demonstrated that VAS3947 irreversibly binds to a conserved cysteine residue within the NADPH-binding dehydrogenase (DH) domain of NOX enzymes.[6] This alkylation prevents the proper binding of NADPH, thereby abrogating the enzyme's ability to transfer electrons to molecular oxygen and produce ROS.[6]

The potency of VAS3947 varies between NOX isoforms and is dependent on incubation time, a characteristic of covalent inhibitors.[6] It effectively inhibits NOX1, NOX2, and NOX4 in the low micromolar range in cell-free assays and does not inhibit other significant sources of cellular ROS like xanthine oxidase or eNOS.[5]

Parameter Value Reference
Target(s) NOX1, NOX2, NOX4[5]
Mechanism Covalent alkylation of cysteine in DH domain[6]
IC₅₀ (Cell-Free) ~10-12 µM[5][7]
Solubility Improved relative to VAS2870[4]
The Critical Caveat: NOX-Independent Off-Target Effects

A significant body of evidence reveals that VAS3947 exerts biological effects independent of its action on NOX enzymes. These off-target activities are not artifacts but rather a core feature of the molecule's chemistry that researchers must account for.

  • Thiol Alkylation and ER Stress: The same chemical reactivity that allows VAS3947 to covalently bind to the NOX cysteine residue enables it to alkylate other cysteine thiols on a broader range of proteins.[8] This non-specific protein modification can lead to protein misfolding and aggregation, triggering a cellular state known as Endoplasmic Reticulum (ER) Stress.[8] In response, the cell activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis but which can trigger apoptosis if the stress is too severe or prolonged.[7][8] This UPR-mediated apoptosis has been demonstrated in multiple cell lines and is a potent effect of VAS3947.[7]

  • Inhibition of Platelet Activation: Studies have shown that VAS3947 can inhibit platelet aggregation induced by various agonists.[4] Intriguingly, this effect persists even when other, more specific NOX inhibitors fail to prevent aggregation, indicating a NOX-independent mechanism.[4] The pathway appears to involve the inhibition of signaling downstream of Protein Kinase C (PKC).[4]

cluster_on_target On-Target Pathway (NOX Inhibition) cluster_off_target Off-Target Pathway (Thiol Alkylation) VAS3947 VAS3947 NOX NOX Enzyme (Cysteine Residue) VAS3947->NOX Covalent Binding Proteins Other Cellular Proteins (Cysteine Residues) VAS3947->Proteins Covalent Binding ROS Reduced ROS Production NOX->ROS Inhibition Cellular_Effect_1 Alleviation of Oxidative Stress ROS->Cellular_Effect_1 Misfolding Protein Misfolding & Aggregation Proteins->Misfolding ER_Stress ER Stress Misfolding->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Cellular_Effect_2 Apoptosis / Altered Signaling (e.g., PKC pathway) UPR->Cellular_Effect_2

Caption: Dual mechanisms of action for VAS3947.

Part 3: A Self-Validating Experimental Framework

To generate trustworthy data with VAS3947, experiments must be designed to dissect the on-target NOX-inhibitory effects from the off-target consequences of thiol alkylation. The following protocols are presented within this self-validating framework.

Core Principle: The Essential Control Panel

A simple vehicle vs. treatment comparison is insufficient. A robust experiment using VAS3947 should include:

  • Vehicle Control (e.g., DMSO): Establishes the baseline cellular response.

  • VAS3947 Treatment: The primary experimental group.

  • Positive Control: An agent known to induce the phenotype of interest (e.g., H₂O₂ for oxidative stress, Thapsigargin for ER stress).[9]

  • ROS-Dependency Control (N-acetylcysteine, NAC): Pre-treatment with the antioxidant NAC can help determine if the observed effect of VAS3947 is genuinely due to reduced ROS. If NAC rescues the phenotype, it supports a ROS-mediated mechanism.[10]

  • Alternative NOX Inhibitor Control: Using a NOX inhibitor with a different mechanism (e.g., GKT137831) can help confirm that the effect is specific to NOX inhibition rather than a chemical artifact of the VAS-scaffold.

Protocol: In Vitro Measurement of Cellular ROS

This protocol uses a fluorescent probe to quantify changes in intracellular ROS levels following VAS3947 treatment. Dihydroethidium (DHE) is recommended for superoxide detection.

Materials:

  • Cell line of interest (e.g., HL-60 differentiated neutrophils for NOX2).[11]

  • VAS3947 (stock solution in DMSO).

  • Dihydroethidium (DHE) or 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

  • NOX activator (e.g., Phorbol 12-myristate 13-acetate, PMA).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader or flow cytometer.

Step-by-Step Methodology:

  • Cell Plating: Plate cells at an appropriate density in a 96-well plate (for plate reader) or in suspension tubes (for flow cytometry).

  • Inhibitor Pre-incubation: Pre-treat cells with various concentrations of VAS3947 (e.g., 1-20 µM) or control compounds (Vehicle, NAC) for 30-60 minutes at 37°C. The causality here is to allow the inhibitor to enter the cells and engage its target before the stimulus.

  • Probe Loading: Add the ROS probe (e.g., 5 µM DHE) to the cells and incubate for 15-30 minutes, protected from light. This step must be timed carefully to allow probe uptake without causing significant auto-oxidation.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess extracellular probe, which can contribute to background signal.

  • Stimulation: Add the NOX activator (e.g., 100 nM PMA) to the appropriate wells/tubes to initiate a burst of ROS production.

  • Measurement: Immediately begin measuring fluorescence over time using a plate reader (e.g., Ex/Em ~518/606 nm for oxidized DHE) or analyze by flow cytometry.[10] The kinetic reading is critical to capture the peak of the oxidative burst.

  • Data Analysis: Calculate the rate of fluorescence increase or the area under the curve. Normalize all readings to the vehicle control.

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition plate 1. Plate Cells pretreat 2. Pre-treat with VAS3947 / Controls plate->pretreat load 3. Load with ROS Probe (DHE) pretreat->load wash 4. Wash Cells load->wash stim 5. Stimulate with NOX Activator (PMA) wash->stim measure 6. Measure Fluorescence (Kinetic Reading) stim->measure analyze 7. Analyze Data (Normalize to Control) measure->analyze

Caption: Experimental workflow for in vitro ROS measurement.

Self-Validation Protocol: Assessing ER Stress Induction

This protocol is essential to determine if the observed cellular phenotype could be due to the off-target induction of ER stress by VAS3947.

Materials:

  • Cell lysates from experiments conducted as in 3.2.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies against UPR markers: p-PERK, p-IRE1α, ATF6.

  • Loading control antibody (e.g., β-actin or GAPDH).

  • Secondary HRP-conjugated antibodies and ECL substrate.

Step-by-Step Methodology:

  • Cell Lysis: After treating cells with VAS3947 or controls for a relevant time course (e.g., 4-24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical for detecting phosphorylated UPR proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. This step prevents non-specific antibody binding.

    • Incubate with primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity and normalize to the loading control. A significant increase in UPR markers in VAS3947-treated cells, especially at concentrations that also affect the primary phenotype, strongly suggests an off-target ER stress contribution.[8]

Part 4: Data Interpretation and Future Perspectives

The dual-action nature of VAS3947 necessitates a cautious and evidence-based approach to data interpretation.

  • If VAS3947 produces an effect that is also reversed by an antioxidant (NAC) AND is mimicked by other structurally different NOX inhibitors AND does NOT induce ER stress markers at the effective concentration , then one can have high confidence that the effect is mediated by NOX inhibition.

  • If VAS3947 produces an effect AND induces ER stress markers , the contribution of each pathway is convoluted. The phenotype may be a result of NOX inhibition, ER stress, or a combination of both.

  • If VAS3947 produces an effect that is NOT reversed by NAC and is NOT mimicked by other NOX inhibitors , the effect is likely off-target and unrelated to ROS.

The field of oxidative stress research is actively moving towards the development of more isoform-selective NOX inhibitors.[5][12] While VAS3947 remains a valuable tool, particularly for initial screening, its limitations underscore the need for next-generation probes. As drug development progresses, compounds like the clinical-stage NOX1/4 inhibitor GKT137831 will provide more definitive insights into the specific roles of NOX isoforms in disease.[5] For now, the rigorous, self-validating framework described in this guide is the most reliable path to generating meaningful and reproducible data with VAS3947.

References

  • Reis, J., Massari, M., Marchese, S., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. ResearchGate. Available from: [Link]

  • El Dor, M., Dakik, H., Polomski, M., et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. International Journal of Molecular Sciences, 21(15), 5470. Available from: [Link]

  • Patsnap Synapse. VAS-3947 - Drug Targets, Indications, Patents. Available from: [Link]

  • DelveInsight. (2024). NADPH Oxidase (NOX)-Replacement Therapies Market to Observe Stunning Growth During the Forecast Period (2025-2034) Across 7MM. PR Newswire. Available from: [Link]

  • Lu, W. J., Li, J. Y., Chen, R. J., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18852. Available from: [Link]

  • Sedej, S., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. ACS Publications. Available from: [Link]

  • Altenhöfer, S., Kleikers, P. W., & Schmidt, H. H. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406–427. Available from: [Link]

  • Sahoo, S., et al. (2021). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. MDPI. Available from: [Link]

  • Finamor, I. A., et al. (2021). New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. MDPI. Available from: [Link]

  • Rezanejad, M., et al. (2021). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. PubMed Central. Available from: [Link]

  • Schröder, K., et al. (2017). Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation. Frontiers in Cardiovascular Medicine. Available from: [Link]

  • ten Freyhaus, H., et al. (2006). Novel Nox inhibitor VAS2870 attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation. ResearchGate. Available from: [Link]

  • Brandes, R. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PubMed Central. Available from: [Link]

  • Pignatelli, P., et al. (2019). A novel flow cytometry assay using dihydroethidium as redox-sensitive probe reveals NADPH oxidase-dependent generation of superoxide anion in platelets. University of Exeter. Available from: [Link]

  • Wang, H., et al. (2010). The Regulation of NADPH Oxidase and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 51(2), 894-901. Available from: [Link]

Sources

Technical Deep Dive: VAS 3947 Inhibition of ROS Generation Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

VAS 3947 (3-benzyl-7-(2-oxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine) is a widely utilized small-molecule inhibitor of NADPH oxidase (NOX).[1][2] Originally characterized as a specific NOX inhibitor, it is essential for modern experimental design to recognize it as a pan-NOX inhibitor with significant thiol-alkylating properties. While it effectively blocks ROS generation in the low micromolar range (IC50 ~1–12 µM), its mechanism involves covalent modification of cysteine residues, which necessitates rigorous controls to distinguish between specific NOX inhibition and off-target effects such as glutathione (GSH) depletion or Unfolded Protein Response (UPR) activation.

Molecular Mechanism of Action

VAS 3947 functions through covalent inhibition .[3] Unlike reversible inhibitors that compete for the NADPH binding site, VAS 3947 acts as an electrophile. It targets nucleophilic cysteine thiols within the NOX enzyme complex (specifically the dehydrogenase domain) or its regulatory subunits.

Mechanism Breakdown
  • Entry: VAS 3947 is cell-permeable and rapidly enters the cytoplasm.

  • Targeting: The triazolopyrimidine core facilitates interaction with the NOX complex.

  • Alkylation: The compound undergoes a nucleophilic attack by cysteine thiols (Cys-SH) on the enzyme. The oxazolyl group acts as a leaving group, resulting in the formation of a stable covalent adduct (benzyl-triazolopyrimidine moiety bound to the protein).[3]

  • Inhibition: This modification sterically hinders the electron transfer from NADPH to FAD, effectively "jamming" the electron transport chain required to reduce molecular oxygen (

    
    ) to superoxide (
    
    
    
    ).
Visualization: Pathway Blockade

The following diagram illustrates the specific interruption point of VAS 3947 within the NOX signaling cascade.

VAS3947_Mechanism Stimulus Stimulus (e.g., Ang II, PMA, LPS) Receptor Membrane Receptor (GPCR/TLR) Stimulus->Receptor Assembly NOX Complex Assembly (p47phox, p67phox, Rac1) Receptor->Assembly Phosphorylation NOX_Enzyme NOX Enzyme (Catalytic Core) Assembly->NOX_Enzyme Activation ElectronFlow e- Transfer (NADPH -> FAD -> Heme) NOX_Enzyme->ElectronFlow VAS3947 VAS 3947 (Inhibitor) VAS3947->NOX_Enzyme Covalent Cys Alkylation (BLOCKS) Superoxide Superoxide (O2•-) ElectronFlow->Superoxide Reduction of O2 ROS_Signal Downstream ROS Signaling (NF-κB, MAPK) Superoxide->ROS_Signal

Figure 1: VAS 3947 covalently alkylates the NOX catalytic core, physically blocking electron transfer and preventing superoxide generation.

Pharmacodynamics & Specificity Profile

Researchers must account for the isoform specificity and the chemical nature of VAS 3947. It is not isoform-selective; it inhibits NOX1, NOX2, and NOX4.

Table 1: Inhibitory Potency (IC50) & Targets
Target IsoformIC50 (Approx.)Biological ContextNotes
NOX2 1.1 µMPhagocytes, PlateletsHighly potent; standard target for inflammation studies.
NOX1 ~2–5 µMVascular SMCs, ColonPotency varies by cell type (e.g., CaCo-2).
NOX4 12.3 µMEndothelial cells, KidneyRequires higher concentration; constitutive activity blocked.
Xanthine Oxidase No InhibitionPurine metabolismDemonstrates specificity against other oxidases.
eNOS No InhibitionVascular toneDoes not interfere with nitric oxide generation.

Critical Insight (Expertise): While VAS 3947 does not inhibit XO or eNOS, its thiol-alkylating mechanism means it can deplete cellular glutathione (GSH) if used at high concentrations (>10 µM) or for prolonged periods (>24h). This can trigger oxidative stress paradoxically or induce apoptosis via the Unfolded Protein Response (UPR) independent of NOX inhibition.[2]

Experimental Framework: In Vitro Protocol

This protocol is designed for adherent cell lines (e.g., HUVECs, VSMCs, RAW 264.7). It emphasizes a "Self-Validating" approach by including necessary controls.

Reagents
  • VAS 3947 Stock: 10 mM in high-grade DMSO (anhydrous). Note: Light sensitive. Aliquot and store at -20°C. Discard after freeze-thaw.

  • ROS Probe: DCFDA (for general ROS) or DHE (specific for superoxide).

  • Stimulus: Angiotensin II (100 nM) or PMA (100 ng/mL).

Step-by-Step Workflow
  • Seeding: Plate cells to reach 70-80% confluency. Serum-starve for 6–12 hours if studying signaling pathways to reduce basal noise.

  • Pre-Incubation (Critical Step):

    • Replace media with fresh, serum-free media.

    • Add VAS 3947 (Final conc: 1–5 µM ).

    • Control A: DMSO Vehicle only (Negative Control).

    • Control B: DPI (Diphenyleneiodonium) 10 µM (Positive Control - broad flavoprotein inhibitor).

    • Incubate for 15–30 minutes. Do not exceed 1 hour pre-treatment to avoid off-target GSH depletion.

  • Stimulation:

    • Add the ROS inducer (e.g., Ang II) directly to the media containing the inhibitor.

    • Incubate for the optimized time (e.g., 30 mins for acute ROS, 4-6 hours for enzymatic upregulation).

  • Readout:

    • Wash cells with PBS.

    • Incubate with ROS probe (e.g., 10 µM DCFDA) for 30 mins in the dark.

    • Measure fluorescence (Ex/Em: 485/535 nm).

Visualization: Experimental Design

Experimental_Workflow cluster_treatment Pre-Treatment (30 min) Start Cell Seeding (70% Confluence) Starve Serum Starvation (6-12h) Start->Starve Vehicle Vehicle (DMSO) Starve->Vehicle VAS VAS 3947 (5 µM) Starve->VAS Stimulate Add Stimulus (Ang II / PMA) Vehicle->Stimulate VAS->Stimulate Probe Add Probe (DCFDA/DHE) Stimulate->Probe Time Optimized Read Fluorescence Quantification Probe->Read

Figure 2: Optimized workflow highlighting the critical pre-incubation window to ensure enzyme blockade before stimulation.

Critical Troubleshooting & Validation (Self-Validating System)

To ensure your data reflects NOX inhibition and not chemical toxicity, you must implement the following validation steps. This constitutes the "Trustworthiness" pillar of this guide.

Distinguishing Apoptosis from Inhibition

VAS 3947 can induce apoptosis via UPR.[1][2]

  • Validation: Run a Cell Viability Assay (MTT or CCK-8) in parallel. If cell viability drops >20% at your effective concentration, your ROS reduction is likely an artifact of cell death, not specific inhibition.

  • Guideline: Keep exposure times under 6 hours when possible.

Confirming Specificity (The "Rescue" Experiment)

Since VAS 3947 alkylates thiols, it can deplete cellular GSH.[4]

  • Validation: Co-treat with NAC (N-acetylcysteine) . If NAC rescues the cell viability but ROS inhibition persists, the ROS effect is likely NOX-mediated. If NAC reverses everything, the effect might be due to general thiol depletion.

Genetic Corroboration

Pharmacology is rarely perfect.

  • Golden Standard: Always validate key VAS 3947 findings by silencing the specific NOX isoform using siRNA or shRNA . If VAS 3947 has no additional effect in NOX-knockdown cells, the drug is acting specifically on that target.

References

  • Wind, S. et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology. [Link]

  • Giper-Poudewijn, A. et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. International Journal of Molecular Sciences.[1] [Link]

  • Altenhöfer, S. et al. (2015). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences. [Link]

  • Stielow, C. et al. (2006). Novel NOX inhibitor of oxLDL-induced reactive oxygen species formation in human endothelial cells. Biochemical and Biophysical Research Communications. [Link]

Sources

Therapeutic Potential of VAS 3947 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

VAS 3947 (CAS 869853-70-3) is a cell-permeable triazolopyrimidine derivative that functions as a potent, covalent inhibitor of NADPH oxidases (NOX). While primarily utilized as a pharmacological probe (tool compound) rather than a clinical candidate, VAS 3947 has been instrumental in elucidating the critical role of Reactive Oxygen Species (ROS) in propagating inflammatory cascades.

This guide analyzes the mechanistic utility of VAS 3947 in suppressing oxidative bursts, its downstream effects on the NLRP3 inflammasome, and the experimental protocols required to validate its activity in cellular models of inflammation.

Part 1: Mechanism of Action & Signaling Topography

The Core Mechanism: Covalent NOX Inhibition

Unlike reversible inhibitors, VAS 3947 acts through specific alkylation of thiol groups within the dehydrogenase domain of NOX enzymes. This covalent modification prevents the electron transfer from NADPH to FAD, effectively silencing the enzyme's ability to generate superoxide anions (


).

Key Biochemical Features:

  • Target: Pan-NOX inhibitor (with reported activity against NOX1, NOX2, and NOX4).

  • Binding Mode: Irreversible alkylation of cysteine residues.

  • Secondary Effect: Induction of the Unfolded Protein Response (UPR) due to protein aggregation, a variable that must be controlled for in experimental designs.

Downstream Anti-Inflammatory Cascade

The therapeutic potential of VAS 3947 lies in its ability to sever the "ROS-Inflammation Loop." By blocking NOX-dependent ROS production, VAS 3947 inhibits two critical inflammatory hubs:

  • NF-κB Activation: ROS normally inhibits IκBα phosphorylation; VAS 3947 restores IκBα stability, preventing NF-κB nuclear translocation.

  • NLRP3 Inflammasome: ROS is a requisite signal for NLRP3 assembly. VAS 3947 treatment prevents the oligomerization of ASC and Caspase-1, halting the maturation of IL-1β and IL-18.

Visualization: The Signaling Blockade

The following diagram illustrates the precise intervention point of VAS 3947 within the inflammatory signaling cascade.

VAS3947_Mechanism VAS VAS 3947 NOX NADPH Oxidase (NOX1/2/4) VAS->NOX Covalent Inhibition (Alkylation) UPR Unfolded Protein Response (UPR) VAS->UPR Off-Target Effect (High Conc.) ROS ROS Production (Superoxide/H2O2) NOX->ROS Catalysis NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Priming Signal 2 NFkB NF-κB Pathway Activation ROS->NFkB Redox Signaling Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Maturation NFkB->Cytokines Transcription

Caption: VAS 3947 intercepts the inflammatory cascade at the source by covalently inhibiting NADPH Oxidase, thereby preventing ROS-dependent activation of NLRP3 and NF-κB.

Part 2: Quantitative Efficacy Data

VAS 3947 demonstrates efficacy in the low micromolar range. The table below summarizes key inhibitory concentrations (IC50) reported in validated cell models.

Cell Line / ModelAssay TypeTarget StimulusIC50 / Effective Conc.Outcome
HL-60 (Human Leukemia)Cytochrome C ReductionPMA (Phorbol ester)1.0 µM Complete blockage of oxidative burst
HL-60 L-012 ChemiluminescencePMA2.0 µM Reduction of extracellular ROS
CaCo-2 (Epithelial)ROS Production (Homogenate)NADPH addition12.0 µM Inhibition of constitutive NOX activity
MV-4-11 (B-myelomonocytic)Cell Viability / ROSConstitutive2.6 ± 0.6 µM Antiproliferative effect linked to ROS drop
Rat Aorta (SHR model)DHE Staining (Ex vivo)Hypertension10.0 µM 66% reduction in vascular ROS levels

Technical Note: VAS 3947 is distinct from Apocynin. While Apocynin requires peroxidase-mediated activation and acts as a scavenger, VAS 3947 directly targets the enzyme. However, it is less specific than GKT136901 (a NOX1/4 specific inhibitor).

Part 3: Validated Experimental Protocol

Protocol: Cellular ROS Inhibition Assay (DCFDA Method)

Objective: To quantify the anti-inflammatory potential of VAS 3947 by measuring its ability to suppress LPS-induced ROS generation in macrophages (RAW 264.7 or THP-1).

Reagents Required:
  • VAS 3947 Stock: 10 mM in DMSO (Store at -20°C, protect from light).

  • DCFDA (2',7'-dichlorofluorescin diacetate): 10 µM working solution.

  • LPS (Lipopolysaccharide): 1 µg/mL (Inflammatory stimulus).

  • Positive Control: NAC (N-acetylcysteine) or DPI (Diphenyleneiodonium).

Step-by-Step Workflow:
  • Cell Seeding:

    • Seed RAW 264.7 macrophages at

      
       cells/well in a 96-well black-walled plate.
      
    • Incubate overnight at 37°C, 5% CO2.

  • Drug Pre-treatment (Critical Step):

    • Remove culture media and wash 1x with PBS.[1][2]

    • Add serum-free media containing VAS 3947 (Concentration range: 1, 5, 10 µM).

    • Control: DMSO vehicle control (<0.1% final concentration).

    • Incubate for 30 minutes prior to stimulation. Note: Pre-incubation is essential for covalent binding.

  • Inflammatory Stimulation:

    • Add LPS (final concentration 1 µg/mL) directly to the wells containing VAS 3947.

    • Incubate for 4–6 hours to induce metabolic ROS production.

  • ROS Detection:

    • Aspirate media and wash cells with warm PBS.

    • Add 100 µL of 10 µM DCFDA solution in PBS.

    • Incubate for 30 minutes at 37°C in the dark.

  • Quantification:

    • Read fluorescence intensity on a microplate reader.

    • Excitation: 485 nm | Emission: 535 nm.

Experimental Logic Visualization

Protocol_Workflow Step1 1. Cell Seeding (RAW 264.7) Step2 2. Pre-treatment VAS 3947 (30 min) Allows alkylation Step1->Step2 Step3 3. Stimulation LPS (4-6 hrs) Induces NOX assembly Step2->Step3 Step4 4. Labeling DCFDA (30 min) ROS sensor Step3->Step4 Step5 5. Readout Fluorescence (Ex485/Em535) Step4->Step5

Caption: Sequential workflow for validating VAS 3947 efficacy. The 30-minute pre-incubation (Step 2) is the critical control point for covalent inhibition.

Part 4: Challenges & Scientific Integrity

When using VAS 3947, researchers must account for specific limitations to ensure data integrity:

  • Solubility & Stability: VAS 3947 is hydrophobic. Stock solutions (DMSO) must be prepared fresh or stored strictly at -20°C under inert gas. Precipitation in aqueous media can occur >50 µM, leading to false negatives.

  • Off-Target UPR Activation: At concentrations >10 µM, VAS 3947 has been shown to induce protein aggregation and ER stress independently of NOX inhibition.

    • Control: Always run a "dead" analog or a specific ROS scavenger (like NAC) alongside to differentiate NOX-specific effects from general stress responses.

  • Specificity: While often cited as a specific NOX inhibitor, it lacks the isoform selectivity of newer generation compounds like GKT136901 (NOX1/4 specific). It should be defined as a pan-NOX inhibitor in manuscripts.

References

  • Altenhofer, S., et al. (2012). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences.

  • Wind, S., et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology.

  • Sanchez-Sanchez, B., et al. (2014). NADPH oxidase inhibitors VAS2870 and VAS3947 induce apoptosis in cancer cells via a mechanism involving the unfolded protein response. Clinical Cancer Research.

  • Stroba, A., et al. (2009). 3-Benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidines as inhibitors of NADPH oxidases. Journal of Medicinal Chemistry.

  • MedChemExpress. VAS 3947 Product Datasheet & Biological Activity.

Sources

Methodological & Application

Application Notes and Protocols: Preparation and Use of VAS 3947 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding VAS 3947 as a Modulator of Cellular Redox Signaling

VAS 3947 is a widely utilized small molecule inhibitor of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) family of enzymes.[1][2] These enzymes are critical players in cellular signaling, with their primary function being the regulated production of reactive oxygen species (ROS).[3] By catalyzing the transfer of electrons from NADPH to molecular oxygen, NOX enzymes generate superoxide (O₂⁻), a precursor to other ROS molecules that act as second messengers in a myriad of physiological and pathophysiological processes, including cell proliferation, inflammation, and host defense.[3][4]

VAS 3947, a triazolopyrimidine derivative, is recognized for its broad-spectrum inhibition of several NOX isoforms, including NOX1, NOX2, and NOX4, typically with IC₅₀ values in the low micromolar range.[5] Its mechanism of action is thought to involve the covalent modification of a conserved cysteine residue within the enzyme's dehydrogenase domain, thereby preventing the assembly and activation of the NOX complex.[6] This targeted inhibition makes VAS 3947 a valuable tool for investigating the roles of NOX-derived ROS in cellular and disease models.

However, it is of paramount importance for researchers to be aware of its potential off-target effects. Recent studies have demonstrated that VAS 3947 can induce apoptosis and cell cycle arrest independent of its NOX-inhibitory activity.[7] This is attributed to the molecule's ability to alkylate thiols, leading to the depletion of cellular glutathione (GSH) and triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7] Consequently, meticulous experimental design, including appropriate controls, is essential to dissect the specific contributions of NOX inhibition versus these off-target effects.

This guide provides a comprehensive, field-proven protocol for the preparation of VAS 3947 stock solutions for use in cell culture experiments, alongside critical insights to ensure data integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀N₆OS[1][8]
Molecular Weight ~310.33 g/mol [1][8]
CAS Number 869853-70-3[1][8]
Appearance Light yellow to off-white solid powder[1][2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][2][8]
Solubility in DMSO ≥ 50 mg/mL[8]
Storage (Solid) -20°C (long-term); 4°C (short-term)[1][2]
Storage (Stock Solution) -80°C (≤ 6 months); -20°C (≤ 1 month)[2]

Protocol: Preparation of a 10 mM VAS 3947 Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO. This approach minimizes the volume of solvent introduced into the cell culture medium, thereby reducing the risk of solvent-induced artifacts.

I. Materials and Equipment
  • VAS 3947 powder (purity >98%)

  • Anhydrous/molecular sieve-dried, cell culture-grade Dimethyl Sulfoxide (DMSO) (Hygroscopic nature of DMSO can impact solubility; use a fresh, unopened bottle if possible).[2]

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance (readable to at least 0.1 mg)

  • Calibrated positive displacement micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath sonicator

II. Causality-Driven Experimental Procedure

The following steps are designed to ensure complete dissolution and maintain the stability of the compound.

Step 1: Pre-weighing Preparations

  • Action: Allow the vial of VAS 3947 powder to equilibrate to room temperature for at least 15-20 minutes before opening.

  • Rationale: This critical step prevents atmospheric moisture from condensing on the cold powder, which can affect its mass and stability.

Step 2: Weighing the Compound

  • Action: Tare a sterile 1.5 mL amber microcentrifuge tube on the balance. Carefully weigh out the desired amount of VAS 3947. For a 10 mM stock, a common starting amount is 1-5 mg.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution (MW = 310.33 g/mol ):

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 310.33 g/mol = 0.0031033 g = 3.10 mg

  • Rationale: Weighing directly into the final tube minimizes compound loss during transfer. Using amber or foil-wrapped tubes protects the light-sensitive compound from degradation.[1]

Step 3: Dissolution in DMSO

  • Action: Add the calculated volume of high-purity DMSO to the tube containing the VAS 3947 powder.

    • Calculation Example: To prepare a 10 mM stock from 3.10 mg of VAS 3947:

      • Volume (L) = (0.00310 g / 310.33 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

  • Rationale: DMSO is the recommended solvent due to the poor aqueous solubility of VAS 3947.[1][9] Using cell-culture grade DMSO is non-negotiable to avoid introducing contaminants to your experiments.

Step 4: Ensuring Complete Solubilization

  • Action: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Troubleshooting: If precipitation or incomplete dissolution is observed, sonicate the tube in a room temperature water bath for 5-10 minute intervals.[2] Re-vortex and inspect.

  • Rationale: Complete dissolution is critical for accurate dosing. Undissolved compound will lead to a lower effective concentration and high variability in experiments.

Step 5: Aliquoting and Long-Term Storage

  • Action: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. For example, aliquot into 10-20 µL volumes.

  • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation. Single-use volumes ensure that the main stock remains pristine.

  • Action: Store the aliquots at -80°C for long-term stability (up to 6 months).[2] For short-term use (up to 1 month), -20°C is acceptable.[2]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from stock preparation to cell treatment.

G cluster_prep Part 1: Stock Solution Preparation cluster_use Part 2: Cell Culture Application P1 Equilibrate VAS 3947 Powder P2 Weigh 3.1 mg into Amber Tube P1->P2 P3 Add 1 mL High-Purity DMSO P2->P3 P4 Vortex & Sonicate Until Dissolved P3->P4 P5 Create Single-Use Aliquots (e.g., 20 µL) P4->P5 P6 Store at -80°C P5->P6 U1 Thaw One Aliquot of 10 mM Stock P6->U1 For Experiment U2 Perform Serial Dilution in Culture Medium U1->U2 U3 Treat Cells with Final Concentration (e.g., 10 µM) U2->U3 U4 Include DMSO Vehicle Control (≤0.1%) U2->U4 G cluster_nox On-Target: NOX Inhibition cluster_off_target Off-Target Effects VAS_Nox VAS 3947 NOX NOX Enzyme (e.g., NOX2) VAS_Nox->NOX Covalent Inhibition ROS Reduced ROS Production NOX->ROS blocks Cellular_Response_Nox Altered Redox Signaling ROS->Cellular_Response_Nox VAS_Off VAS 3947 GSH Glutathione (GSH) VAS_Off->GSH Thiol Alkylation Proteins Cellular Proteins VAS_Off->Proteins Aggregation GSH_Depletion GSH Depletion GSH->GSH_Depletion ER_Stress ER Stress / UPR Proteins->ER_Stress Apoptosis Apoptosis GSH_Depletion->Apoptosis ER_Stress->Apoptosis

Caption: Dual activity of VAS 3947: NOX inhibition and off-target effects.

References

  • El Dor, M., et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. International Journal of Molecular Sciences, 21(15), 5470. [Link]

  • Ten Freyhaus, H., et al. (2013). Opening NADPH oxidase inhibitors for in vivo translation. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(9), 789-801. [Link]

  • Reis, J., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129472. [Link]

  • Lu, W. J., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18852. [Link]

  • Sedeek, M., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry, 66(17), 11876-11913. [Link]

  • Ríos-Gutiérrez, M., et al. (2023). New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. Antioxidants, 12(7), 1459. [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406-427. [Link]

  • Hirumi, H., & Hirumi, K. (1989). Continuous Cultivation of Trypanosoma brucei Blood Stream Forms in a Medium Containing a Low Concentration of Serum Protein without Feeder Cell Layers. The Journal of Parasitology, 75(6), 985-989. [Link]

  • MilliporeSigma. (2022, January 3). How to Prepare Sterile Media for Use in Tissue Culture [Video]. YouTube. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? [Link]

  • Guentzel, J. L., et al. (2017). The Effect of Long-Term Storage on the Physiochemical and Bactericidal Properties of Electrochemically Activated Solutions. Journal of Functional Biomaterials, 8(3), 33. [Link]

  • Solarbio. (2024, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

Sources

Application Note: Optimizing Storage, Stability, and Handling of VAS 3947 (NOX Inhibitor VIII)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

VAS 3947 (CAS 869853-70-3), also known as NOX Inhibitor VIII, is a cell-permeable triazolo-pyrimidine derivative widely used to inhibit NADPH oxidases (NOX).[1] While often cited as a specific inhibitor, recent proteomic profiling reveals it acts as an electrophile capable of alkylating cysteine thiols. This dual nature—specific enzymatic inhibition versus broad chemical reactivity—makes proper storage conditions critical.

Improper storage leads to hydrolysis and loss of electrophilic potency. This guide defines the rigorous protocols required to maintain the integrity of VAS 3947 for reproducible biological data.

Physicochemical Profile & Solubility Data

Understanding the chemical limitations of VAS 3947 is the first step in preventing degradation.

ParameterSpecificationCritical Note
Molecular Weight 310.33 g/mol Batch Specific: MW may vary due to hydration. Always verify the Certificate of Analysis (CoA).
CAS Number 869853-70-3
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or hydrolysis.
Solubility (DMSO) ~50–100 mg/mLPrimary Solvent. Use anhydrous (≥99.9%) DMSO only.
Solubility (Water) InsolubleDo not attempt to make aqueous stock solutions.
Solubility (Ethanol) Poor/VariableNot recommended for high-concentration stocks.
Reactivity ElectrophilicAvoid Thiols: Unstable in buffers containing DTT,

-mercaptoethanol, or Glutathione.

Critical Storage Protocols

A. Solid State Preservation (Lyophilized Powder)

The solid compound is relatively stable but hygroscopic. Moisture is the primary degradation catalyst.

  • Temperature: Store at -20°C for up to 2 years.

  • Desiccation: The vial must be stored inside a secondary container (e.g., a sealed 50 mL Falcon tube or desiccator jar) containing active silica gel desiccant.

  • Light Protection: Wrap the secondary container in aluminum foil to prevent photo-degradation.

  • Equilibration: Before opening the vial, allow it to equilibrate to room temperature (approx. 15–20 minutes). Why? Opening a cold vial in humid air causes immediate condensation inside the vial, hydrolyzing the remaining powder.

B. Solution State Preservation (Reconstituted)

Once in solution, VAS 3947 becomes kinetically unstable.

  • Solvent: Reconstitute only in high-grade anhydrous DMSO.

  • Aliquot Immediately: Never store a "working stock" that is repeatedly freeze-thawed.

  • Storage Conditions:

    • -80°C: Stable for ~6 months (Recommended).

    • -20°C: Stable for ~1 month.

    • 4°C / RT: Unstable. Use within 4 hours.

  • Inert Atmosphere: For maximum stability, overlay the DMSO solution with Argon or Nitrogen gas before capping.

Protocol: Reconstitution & Handling Workflow

This workflow is designed to minimize hydrolysis and ensure accurate dosing.

VAS3947_Workflow Start Lyophilized VAS 3947 (-20°C Storage) Equilibrate Equilibrate to RT (15-20 mins in Desiccator) Start->Equilibrate Weigh Weigh Required Amount (Check Batch MW) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Target: 10-50 mM Stock) Weigh->Solvent Vortex Vortex / Sonicate (Briefly, avoid heat) Solvent->Vortex Decision Immediate Use? Vortex->Decision Dilute Dilute into Media (Max 0.5% DMSO final) Decision->Dilute Yes Aliquot Aliquot into PCR Tubes (Single-use volumes) Decision->Aliquot No Warning CRITICAL: Use Fresh! Avoid DTT/BME in Media Dilute->Warning Freeze Flash Freeze Store at -80°C Aliquot->Freeze

Figure 1: Step-by-step decision tree for the reconstitution and storage of VAS 3947 to prevent hydrolytic degradation.

Biological Context & Mechanism of Action[3][4][5]

To interpret your data correctly, you must understand how VAS 3947 works and its off-target risks. VAS 3947 inhibits NOX enzymes (blocking ROS production) but can also alkylate protein thiols, leading to Unfolded Protein Response (UPR)-mediated apoptosis.[1]

Experimental Implication: If your control experiment uses a thiol-scavenger (like NAC) to reverse the effect, be aware that NAC may directly react with VAS 3947, neutralizing the drug chemically rather than biologically.

MOA_Pathway VAS VAS 3947 NOX NOX Complex (NOX1/2/4) VAS->NOX Inhibits Thiols Protein Thiols (Cysteines) VAS->Thiols Alkylates (Off-Target) ROS ROS Generation (Superoxide) NOX->ROS Produces UPR UPR Activation (Apoptosis) Thiols->UPR Induces

Figure 2: Dual mechanism of action. VAS 3947 inhibits NOX enzymes but also possesses electrophilic activity that can alkylate cysteine thiols, triggering UPR.

Quality Control (QC) & Troubleshooting

If you observe loss of potency (e.g., IC50 shift > 3-fold), perform this rapid QC check.

TLC Protocol (Thin Layer Chromatography):

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane : Methanol (95:5).

  • Detection: UV (254 nm).

  • Result: A pure compound should show a single spot. A "streak" or secondary spot near the origin usually indicates hydrolysis products.

Common Issues:

  • Precipitation in Media: VAS 3947 is hydrophobic. Ensure rapid mixing when adding DMSO stock to aqueous media. Do not exceed 0.5% DMSO final concentration to avoid artifacts.

  • Loss of Activity: Did you use a buffer with DTT? DTT will attack VAS 3947. Switch to TCEP if a reducing agent is absolutely required, though avoidance is best.

References

  • Wind, S., et al. (2010).[2] "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology, 161(4), 885–898.[2]

    • Significance: Establishes the pharmacological profile and specificity of VAS 3947 compared to other NOX inhibitors.
  • El Dor, M., et al. (2020).[2] "VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines."[1][2] International Journal of Molecular Sciences, 21(15), 5470.[2]

    • Significance: Identifies the thiol-alkylation mechanism and off-target effects, critical for experimental design.
  • Altenhöfer, S., et al. (2015). "The NOX toolbox: insights from 25 years of NADPH oxidase research." Cellular and Molecular Life Sciences, 72, 1827–1844.

    • Significance: Provides context on the stability and solubility challenges of triazolo-pyrimidine inhibitors.

Sources

Troubleshooting & Optimization

VAS 3947 Technical Support Center: A Guide to Preventing and Resolving Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for VAS 3947. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of VAS 3947 precipitation in cell culture media. As a potent and specific NADPH oxidase (NOX) inhibitor, VAS 3947 is a valuable tool in research.[1] However, its physicochemical properties can present challenges in experimental settings. This document provides in-depth, field-proven insights and step-by-step protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding VAS 3947 precipitation, explaining the underlying scientific principles.

Q1: Why does my VAS 3947 precipitate when I add it to my cell culture medium?

The primary reason for VAS 3947 precipitation is a phenomenon known as "solvent shock." VAS 3947 is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media. To create a stock solution, it is typically dissolved in a non-polar organic solvent, most commonly dimethyl sulfoxide (DMSO), in which it is highly soluble.[2][3] When a concentrated DMSO stock of VAS 3947 is introduced into the aqueous environment of the culture medium, the abrupt change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.

Q2: What is the maximum concentration of VAS 3947 I can use in my experiments?

Q3: Can the temperature of my media affect VAS 3947 solubility?

Yes, temperature can influence the solubility of compounds. While warming the media to 37°C before adding the compound can sometimes aid in solubility, it is not a universal solution and can, in some cases, decrease the solubility of certain compounds. It is more critical to ensure that all components are at a consistent temperature during the preparation of the final working solution to avoid temperature gradients that might induce precipitation.

Q4: How does the pH of the culture medium influence VAS 3947 solubility?

The pH of the medium can significantly affect the solubility of a compound if it has ionizable groups. The state of ionization (charged or uncharged) of a molecule can dramatically alter its solubility in aqueous solutions. The relationship between pH, the compound's acid dissociation constant (pKa), and its ionization state is described by the Henderson-Hasselbalch equation.[4][5] Without a known pKa for VAS 3947, it is best to maintain the physiological pH of the cell culture medium (typically 7.2-7.4) to ensure experimental consistency.

Q5: Does the presence of serum in the medium affect precipitation?

The presence of serum, which contains proteins like albumin, can either increase or decrease the apparent solubility of a compound. Serum proteins can bind to hydrophobic compounds, which can, in some cases, keep them in solution.[6][7] However, in other instances, interactions with proteins can lead to the formation of insoluble complexes. If you are observing precipitation in serum-containing media, it may be worthwhile to test your experiment in a serum-free formulation if your cell line can tolerate it.

Troubleshooting Guide

This guide provides a systematic approach to preventing and resolving VAS 3947 precipitation issues.

Step 1: Proper Stock Solution Preparation

The first critical step is the correct preparation of a high-concentration stock solution.

Protocol for Preparing a 10 mM VAS 3947 Stock Solution in DMSO:

  • Materials:

    • VAS 3947 (Molecular Weight: 310.33 g/mol )[2]

    • Anhydrous/cell culture grade DMSO

    • Sterile microcentrifuge tubes or vials

  • Calculation:

    • To prepare a 10 mM solution, you need to dissolve 3.1033 mg of VAS 3947 in 1 mL of DMSO.

    • Calculation: 0.01 mol/L * 310.33 g/mol = 3.1033 g/L = 3.1033 mg/mL

  • Procedure:

    • Weigh out the required amount of VAS 3947 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[8]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Step 2: Dilution Strategy to Avoid Solvent Shock

The method of diluting the DMSO stock into your aqueous culture medium is paramount to preventing precipitation.

Recommended Dilution Protocol:

  • Pre-warm the Medium: Ensure your cell culture medium (with or without serum) is pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): For high final concentrations of VAS 3947, consider a serial dilution. First, dilute the 10 mM DMSO stock into a small volume of pre-warmed medium.

  • Final Dilution:

    • While gently vortexing or swirling the tube of pre-warmed medium, add the VAS 3947 stock solution drop-wise and slowly. This gradual introduction helps to disperse the compound and minimize localized high concentrations that lead to precipitation.

    • Never add the aqueous medium directly to the concentrated DMSO stock.

Step 3: Managing Final DMSO Concentration

High concentrations of DMSO can be toxic to cells. It is a general best practice to keep the final DMSO concentration in the culture medium as low as possible.

  • Safe Range: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[9][10]

  • Ideal Target: Aim for a final DMSO concentration of ≤ 0.1% for sensitive cell lines or long-term experiments.[9][11]

Calculation Example: To achieve a final VAS 3947 concentration of 10 µM with a final DMSO concentration of 0.1%:

  • Start with a 10 mM VAS 3947 stock in 100% DMSO.

  • The dilution factor is 10,000 µM / 10 µM = 1000.

  • Adding 1 µL of the 10 mM stock to 999 µL of medium will result in a final concentration of 10 µM VAS 3947 and 0.1% DMSO.

Data Summary Table
PropertyValueSource
Molecular Weight 310.33 g/mol [2]
Solubility in DMSO 50 - 100 mg/mL[2][3]
Recommended Final DMSO Concentration ≤ 0.5% (ideal ≤ 0.1%)[9][10][11]
Experimental Workflow Diagram

VAS3947_Troubleshooting_Workflow cluster_prep Preparation cluster_dilution Dilution & Application cluster_troubleshooting Troubleshooting Start Start: VAS 3947 Powder Stock Prepare Concentrated Stock (e.g., 10 mM in 100% DMSO) Start->Stock Add Add Stock to Medium: - Slowly & drop-wise - With gentle mixing Stock->Add WarmMedia Pre-warm Culture Medium to 37°C WarmMedia->Add Incubate Add to Cells & Incubate Add->Incubate Observe Observe for Precipitation Incubate->Observe NoPrecip No Precipitation: Proceed with Experiment Observe->NoPrecip No Precip Precipitation Occurs Observe->Precip Yes CheckDMSO Is final DMSO% > 0.5%? Precip->CheckDMSO SerialDilute Use Serial Dilution in Pre-warmed Medium Precip->SerialDilute ReduceConc Lower Final VAS 3947 Concentration & DMSO% CheckDMSO->ReduceConc No CheckDMSO->ReduceConc Yes ReduceConc->Add SerialDilute->Add

Caption: Troubleshooting workflow for VAS 3947 precipitation.

References

  • National Center for Biotechnology Information. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. [Link]

  • National Center for Biotechnology Information. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Royal Society of Chemistry. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • National Center for Biotechnology Information. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • ResearchGate. How to achieve a final concentration of 0.1% DMSO for MTT Assay? [Link]

  • arXiv. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • National Center for Biotechnology Information. SolTranNet – A machine learning tool for fast aqueous solubility prediction. [Link]

  • ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. [Link]

  • PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]

  • LifeTein. DMSO usage in cell culture. [Link]

  • MDPI. Long-Term Protective Immune Responses Induced by rBCG-RBD/rRBD Heterologous Prime/Boost Immunization Strategy: Fusion of RBD-Wuhan with LTB Adjuvant Induces Cross-Reactivity with SARS-CoV-2 Variant Omicron. [Link]

  • ACS Publications. Pruned Machine Learning Models to Predict Aqueous Solubility. [Link]

  • National Center for Biotechnology Information. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

  • Springer. Creation and interpretation of machine learning models for aqueous solubility prediction. [Link]

  • ResearchGate. How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? [Link]

  • ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • PubMed Central. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]

  • Reddit. Help with Dilutions! Urgent!! [Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • YouTube. The Henderson-Hasselbalch Equation and pKa. [Link]

  • Protocol Online. DMSO usage in cell culture. [Link]

Sources

Technical Support Center: VAS3947 In Vitro Toxicity and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing VAS3947 in in vitro studies. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to ensure the scientific integrity and reproducibility of your experiments. As a potent modulator of cellular redox signaling and protein homeostasis, VAS3947 presents unique experimental considerations that demand a nuanced approach. This document will equip you with the foundational knowledge and practical guidance to navigate the complexities of working with this compound.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Concentrations Intended for NOX Inhibition

Question: I am using VAS3947 to inhibit NADPH oxidase (NOX) activity in my cell line, but I'm observing significant cell death. How can I distinguish between apoptosis induced by NOX inhibition and off-target toxicity?

Causality and Resolution:

A critical and often misunderstood aspect of VAS3947 is its dual mechanism of action. While it is a recognized pan-NOX inhibitor, it also induces apoptosis independently of this activity.[1][2] This off-target effect is mediated through the alkylation of cysteine thiol residues on proteins, leading to protein misfolding, aggregation, and subsequent endoplasmic reticulum (ER) stress.[2] This triggers the Unfolded Protein Response (UPR), culminating in apoptosis.[1][2]

Troubleshooting Steps:

  • Establish a Dose-Response Curve: Determine the IC50 values for both NOX inhibition and cytotoxicity in your specific cell line. The apoptotic effects of VAS3947 are often observed in the low micromolar range (e.g., IC50 values of 2.6 µM to 4.9 µM in AML cell lines), which may overlap with the concentrations required for NOX inhibition (IC50 of ~12 µM for NADPH-dependent ROS production in Caco-2 cell homogenates).[1]

  • Incorporate NOX-Independent Controls: To dissect the effects, consider using other NOX inhibitors with different mechanisms of action that do not possess the same thiol-alkylating properties, such as GKT137831 for NOX1/4 or ML171 for NOX1.[3] If these inhibitors do not induce apoptosis at concentrations that effectively inhibit NOX, it strongly suggests that the cytotoxicity of VAS3947 is due to its off-target effects.

  • Assess Markers of ER Stress and UPR: To confirm the mechanism of apoptosis, probe for key markers of the UPR pathway, such as the phosphorylation of PERK and IRE1α, and the upregulation of ATF6.[2] An increase in these markers following VAS3947 treatment would support the ER stress-mediated apoptosis hypothesis.

  • Measure Glutathione (GSH) Levels: VAS3947 has been shown to alkylate and deplete intracellular GSH.[2] A reduction in GSH levels can serve as an indicator of the compound's thiol-reactive nature in your cells.

Issue 2: Inconsistent or Poorly Reproducible Experimental Results

Question: I am experiencing significant variability in my experimental outcomes with VAS3947. What are the potential sources of this inconsistency?

Causality and Resolution:

The physicochemical properties of VAS3947, particularly its poor water solubility, are a primary contributor to experimental variability.[4] Inconsistent solubilization can lead to inaccuracies in the final concentration and precipitation of the compound in culture media, resulting in fluctuating cellular responses.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results with VAS3947.

Detailed Steps:

  • Stock Solution Preparation:

    • VAS3947 has very low water solubility.[4] Prepare a concentrated stock solution in 100% DMSO. Ensure the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • When preparing working dilutions, perform serial dilutions in pre-warmed culture media. Adding a cold solution to a warmer one can decrease solubility.

    • Vortex each dilution step thoroughly to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

  • Vehicle Control: The final concentration of DMSO in your culture medium should be consistent across all experimental conditions and should not exceed a level that is toxic to your cells (typically ≤ 0.1%).

  • Cell Culture Conditions: Ensure consistent cell seeding density and passage number, as these can influence cellular responses to treatment.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action of VAS3947?

VAS3947 has a dual mechanism of action. It is a pan-inhibitor of the NADPH oxidase (NOX) family of enzymes.[3] However, it also induces apoptosis through a NOX-independent pathway by acting as a thiol-alkylating agent.[2] This leads to widespread protein modification, ER stress, and activation of the UPR, ultimately resulting in programmed cell death.[1][2]

G cluster_0 NOX-Dependent Pathway cluster_1 NOX-Independent Pathway VAS3947 VAS3947 NOX NADPH Oxidase (NOX) VAS3947->NOX Thiol Protein Cysteine Thiols VAS3947->Thiol ROS Reactive Oxygen Species (ROS) NOX->ROS Inhibits Production Misfolding Protein Misfolding & Aggregation Thiol->Misfolding Alkylation ER_Stress ER Stress Misfolding->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Dual mechanism of action of VAS3947.

Q2: What are the recommended working concentrations for VAS3947?

The optimal concentration is highly dependent on the cell type and the intended application. Based on published data, here are some general guidelines:

ApplicationCell TypeRecommended Concentration RangeIC50
NOX Inhibition Caco-2 cell homogenates10-30 µM~12 µM[1]
Apoptosis Induction MV-4-11 (AML)1-10 µM2.6 µM[1]
Apoptosis Induction THP-1 (AML)1-10 µM4.9 µM[1]
Anti-platelet Effect Human Platelets10-100 µMNot specified[3]

It is imperative to perform a dose-response study in your specific cell line to determine the optimal concentration for your experiments.

Q3: How should I design my control experiments when studying apoptosis with VAS3947?

A robust experimental design is crucial for interpreting your data correctly. Consider the following controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve VAS3947.

  • Positive Control for Apoptosis: A known inducer of apoptosis in your cell line (e.g., staurosporine) to validate your apoptosis detection assay.

  • NOX-Independent Apoptosis Control: As mentioned in Troubleshooting Issue 1, use a structurally and mechanistically different NOX inhibitor to differentiate between on-target and off-target effects.

  • Thiol-Alkylation Control: Consider using N-acetylcysteine (NAC), a thiol-containing antioxidant, to see if it can rescue the apoptotic effects of VAS3947. This can provide evidence for the role of thiol alkylation in its mechanism of toxicity.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of VAS3947.

Materials:

  • Cells of interest

  • Complete culture medium

  • VAS3947 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of VAS3947 in complete culture medium. Include a vehicle control (DMSO only) and a positive control for cell death.

  • Replace the existing medium with the medium containing the different concentrations of VAS3947.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

  • Incubate the plate in the dark for at least 2 hours (or until the formazan crystals are fully dissolved), with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol provides a framework for quantifying apoptosis induced by VAS3947 using flow cytometry.

Materials:

  • Cells treated with VAS3947 (and controls)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of VAS3947 for the chosen duration. Include appropriate controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5][6]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

References

  • Jaquet, V., Marcoux, G., Forest, E., Le, M., & Vilbois, F. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. Cancers, 12(8), 2153. [Link]

  • Al-Shorbagy, M. Y., & Meinel, L. (2017). Opening NADPH oxidase inhibitors for in vivo translation. European Journal of Pharmaceutics and Biopharmaceutics, 115, 239–249. [Link]

  • Magnani, F., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology, 32, 101471. [Link]

  • Wu, D., & Yotnda, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3357. [Link]

  • Lee, H. S., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18852. [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406–427. [Link]

  • Sedeek, M., et al. (2019). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. International Journal of Molecular Sciences, 20(15), 3795. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(12), 3327. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). In Oxidative Stress and Disease. Springer. [Link]

  • The NADPH oxidase NOX2 mediates isoflurane-induced lung cell injury in vitro and in vivo. (2025). Toxicology Letters. [Link]

  • Troubleshooting Experiments: Getting An Experiment “To Work”. (2019). iBiology. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • Annexin V dead cells staining protocol. (2016). Immunostep. [Link]

  • In vitro characterization of reactive oxygen species (ROS) generation by the commercially available Mesosilver™ dietary supplement. (2016). Environmental Science: Nano. [Link]

  • Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). (2013). Free Radical Biology and Medicine, 65, 1159–1167. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 26, 2024, from [Link]

  • Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies. (2022). International Journal of Molecular Sciences, 23(12), 6617. [Link]

  • Solubility & Stability Screen. (n.d.). Hampton Research. Retrieved January 26, 2024, from [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent. Retrieved January 26, 2024, from [Link]

  • Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. (2023). Defense Technical Information Center. [Link]

  • Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function. (2013). Nature Immunology, 14(12), 1261–1269. [Link]

  • New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. (2023). Antioxidants, 12(7), 1448. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • US10421941B2 - Process for improving the solubility of cell culture media. (n.d.). Google Patents.
  • Troubleshooting and optimizing lab experiments. (2022). YouTube. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 26, 2024, from [Link]

  • Inhalation Toxicity Testing In Vitro. (2018). YouTube. [Link]

  • Effect of NOX inhibitors, DPI and AEBSF, on caspase-3 activity induced... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. (2020). Redox Biology, 32, 101471. [Link]

  • Human Caspases: Activation, Specificity, and Regulation. (2011). The Journal of Biological Chemistry, 286(10), 8253–8261. [Link]

Sources

Technical Support Center: VAS 3947 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting VAS 3947 Stability at Room Temperature Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)

Product: VAS 3947 (NADPH Oxidase Inhibitor) CAS: 869853-70-3 Application: Oxidative Stress Research, NOX2 Inhibition, Apoptosis Signaling[1][2][3]

Executive Summary: The Instability Paradox

VAS 3947 is a potent, cell-permeable inhibitor of NADPH oxidase (NOX), but it is chemically fragile. Many researchers encounter "loss of potency" or "experimental variability" not because of biological variance, but due to unrecognized compound degradation at room temperature .

The Core Issue: VAS 3947 is an electrophilic compound designed to undergo thiol alkylation. This reactivity makes it biologically effective but chemically unstable in solution. It is prone to:

  • Rapid Hydrolysis: In aqueous buffers, the reactive center can degrade within hours.

  • Oxidation: The thioether linkage is susceptible to oxidation by ambient air.

  • Precipitation: It is highly hydrophobic; "crash-out" occurs immediately if the aqueous transition is not managed correctly.

Understanding the "Why": Chemical Mechanism of Instability

To troubleshoot effectively, you must understand the molecule's behavior. VAS 3947 contains a triazolo[4,5-d]pyrimidine core linked to an oxazole via a sulfur atom.[1]

  • Thiol Reactivity: The compound acts by alkylating cysteine thiols on the NOX enzyme (and off-targets). This means it is inherently "looking" for nucleophiles. If your buffer contains DTT, mercaptoethanol, or even high concentrations of free amines, VAS 3947 will react with the buffer before it reaches your cells.

  • Aggregation: Recent studies suggest VAS 3947 induces apoptosis partly through protein aggregation and Unfolded Protein Response (UPR) activation, independent of NOX inhibition.[2][3] This implies the compound itself can form aggregates in solution, altering its effective concentration.

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q: I see a fine precipitate immediately after adding VAS 3947 to my cell culture media. What happened? A: This is "Solvent Shock." VAS 3947 is soluble in DMSO but insoluble in water. When a high-concentration DMSO stock (e.g., 50 mM) hits an aqueous buffer, the local concentration exceeds the solubility limit before it can disperse.

  • Fix: Use the "Intermediate Dilution Method." Dilute your stock 1:10 in pure DMSO or ethanol first, then slowly add this intermediate to your media with rapid vortexing.

  • Critical Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure VAS 3947 concentration does not exceed its aqueous solubility limit (typically <10-20 µM in varying media).

Q: Can I make a 1 mM stock in PBS to save time? A: No. VAS 3947 is not stable in aqueous saline for storage. It will hydrolyze and precipitate.

  • Rule: Aqueous working solutions must be prepared immediately before use. Never store them, even at 4°C.

Category B: Loss of Potency

Q: My IC50 values are shifting higher (lower potency) over the course of a 4-hour experiment. A: You are likely observing room-temperature degradation.

  • Mechanism: In neutral pH buffers (pH 7.4) at 25°C, the half-life of active VAS 3947 can be short.

  • Troubleshoot:

    • Protect from Light: The compound is photosensitive. Wrap tubes in foil.

    • Refresh Media: For long incubations (>2 hours), replace the media with fresh compound-containing media halfway through.

    • Check Buffer Composition: Ensure your assay buffer is free of thiols (DTT, GSH) which will quench the inhibitor.

Q: I thawed my DMSO stock for the third time, and it’s no longer working. A: VAS 3947 is sensitive to freeze-thaw cycles because DMSO is hygroscopic (absorbs water from air).

  • The Trap: Every time you open the cold vial, moisture condenses inside. This water hydrolyzes the compound during the next freeze cycle.

  • Protocol: Aliquot immediately upon first receipt (see Section 5).

Visualized Workflows

Diagram 1: Stability Risk Factors

This diagram illustrates the degradation pathways that compete with your biological assay.

VAS_Stability cluster_env Room Temperature Factors VAS VAS 3947 (Active) Hydrolysis Hydrolyzed Product (Inactive) VAS->Hydrolysis  Aqueous Buffer (Time > 2h)   Aggregate Micro-Aggregates (Off-Target Toxicity) VAS->Aggregate  High Conc. (>20 µM)   ThiolAdduct Buffer Adduct (Quenched) VAS->ThiolAdduct  Presence of DTT/GSH   Target NOX Inhibition (Desired Effect) VAS->Target  Immediate Binding  

Caption: Competitive pathways for VAS 3947 at Room Temperature. Note that hydrolysis and aggregation compete directly with target inhibition.

Diagram 2: The "Golden Path" Handling Protocol

Follow this workflow to maximize data integrity.

Handling_Workflow Powder Lyophilized Powder Store at -20°C Solubilize Solubilize in Anhydrous DMSO (50 mM Stock) Powder->Solubilize  Avoid Light   Aliquot Aliquot immediately (Single-use vials) Solubilize->Aliquot  Do not wait   Freeze Store Aliquots -80°C (6 months) Aliquot->Freeze Thaw Thaw ONE Aliquot Room Temp, Dark Freeze->Thaw  Experiment Day   Dilute Intermediate Dilution 1:10 in DMSO Thaw->Dilute Final Final Assay Buffer Use within 30 mins Dilute->Final  Vortex Rapidly  

Caption: Optimized handling workflow to prevent moisture contamination and hydrolysis.

Quantitative Reference Data

Table 1: Solubility & Stability Profile

ParameterConditionValue/LimitNotes
Solubility DMSO~50 - 100 mg/mLRequires vortexing/sonication.
Solubility Water/PBS< 0.1 mg/mLInsoluble. Do not attempt aqueous stocks.
Stability Powder (-20°C)2-3 YearsProtect from humidity.
Stability DMSO Stock (-80°C)6 MonthsSingle-use aliquots recommended.
Stability DMSO Stock (-20°C)1 MonthSignificant degradation risk if opened frequently.
Stability Aqueous Working Sol.< 2-4 Hours Prepare fresh. Do not store.

Best Practice Protocols

Protocol A: Preparation of Stock Solution
  • Environment: Work in a low-humidity environment if possible.

  • Solvent: Use Anhydrous DMSO (sealed ampoules preferred). Old DMSO absorbs water from the air, which will degrade VAS 3947 inside the freezer.

  • Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes (keep temperature < 30°C).

  • Aliquoting: Immediately dispense into light-protective (amber) microtubes. Volume should match your typical daily usage (e.g., 20 µL).

  • Storage: Flash freeze in liquid nitrogen (optional but best) and store at -80°C.

Protocol B: In Vitro Application (Cell Culture)
  • Thaw: Thaw one aliquot at room temperature. Do not heat.

  • Intermediate Step: Prepare a 10x or 100x intermediate solution in DMSO or Ethanol.

    • Why? Pipetting 1 µL of stock into 10 mL of media often leads to precipitation at the pipette tip.

  • Final Addition: Add the intermediate solution to the cell media while swirling or vortexing the media.

  • Timing: Apply to cells within 15 minutes of dilution.

References

  • El Dor, M., et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines.[2] Int J Mol Sci. [Link][1]

Sources

Addressing VAS 3947 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for VAS 3947. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions regarding the use of VAS 3947 in experimental settings. My aim is to provide you with the scientific context and practical steps needed to mitigate experimental variability, particularly arising from batch-to-batch differences, and to ensure the reproducibility of your results.

Understanding the Multifaceted Nature of VAS 3947

VAS 3947 is widely recognized as a specific inhibitor of NADPH oxidase (NOX) enzymes, which are key players in the production of reactive oxygen species (ROS).[1] It is known to inhibit NOX1, NOX2, and NOX4 with IC₅₀ values in the low micromolar range.[2] However, recent research has unveiled a more complex pharmacological profile for this compound. It's crucial to understand these various mechanisms of action as they can be the source of unexpected experimental outcomes.

Beyond its role as a NOX inhibitor, VAS 3947 has been shown to:

  • Induce apoptosis independently of its anti-NOX activity. This occurs through the activation of the Unfolded Protein Response (UPR), likely due to the aggregation and misfolding of proteins.[1][3]

  • Target cysteine residues on proteins. This interaction can lead to the accumulation of misfolded proteins, triggering endoplasmic reticulum (ER) stress and subsequent UPR-induced apoptosis.[3]

  • Inhibit platelet aggregation through a NOX-independent pathway. This effect is mediated by the inhibition of Protein Kinase C (PKC) downstream signaling.[4]

This multifaceted activity underscores the importance of rigorous experimental design and careful interpretation of results when working with VAS 3947.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent IC₅₀ values for VAS 3947 in my cell-based assays across different experiments. What could be the cause?

A1: Inconsistent IC₅₀ values are a common challenge and can often be traced back to batch-to-batch variability of the compound, as well as variations in experimental conditions. Here are several factors to consider:

  • Compound Purity and Integrity: The purity of the VAS 3947 batch is paramount. Minor impurities or degradation products can have significant biological effects, leading to altered potency. It is advisable to source from a reputable vendor that provides a detailed Certificate of Analysis (CoA) with each batch, including purity data from methods like HPLC and NMR.[5]

  • Solubility Issues: VAS 3947 has limited aqueous solubility.[4] If the compound is not fully dissolved in your stock solution or precipitates upon dilution into aqueous assay media, the actual concentration your cells are exposed to will be lower and more variable than intended.[6][7]

  • Cellular Health and Density: The physiological state of your cells can impact their sensitivity to VAS 3947. Factors such as passage number, confluency, and overall health can alter experimental outcomes. Ensure consistent cell seeding and handling protocols.[6]

  • Off-Target Effects: As mentioned, VAS 3947 has known off-target effects.[1][3][4] If your experimental readout is sensitive to changes in the UPR or PKC signaling, this could contribute to variability, especially if the expression of these off-target proteins varies with cell state.

Q2: My current batch of VAS 3947 seems less potent than the previous one in my NOX activity assay. How can I troubleshoot this?

A2: This is a classic example of potential batch-to-batch variability. Here is a systematic approach to diagnose the issue:

  • Verify Stock Solution Concentration: Before assuming lower potency, re-verify the concentration of your stock solution. An error in weighing or dilution is a common source of apparent changes in potency.

  • Assess Compound Solubility: Visually inspect your stock solution for any signs of precipitation. If you suspect insolubility, try preparing a fresh stock solution, perhaps with gentle warming or sonication to aid dissolution.[8]

  • Perform a Head-to-Head Comparison: If you still have a small amount of the previous, "good" batch, perform a side-by-side dose-response experiment comparing the old and new batches. This is the most direct way to confirm a potency shift.

  • Analytical Chemistry Verification: For critical applications, consider analytical verification of the new batch. Techniques like High-Performance Liquid Chromatography (HPLC) can confirm the purity and identity of the compound.[9][10]

Q3: I'm seeing unexpected levels of apoptosis in my cells treated with VAS 3947, even at concentrations that should only inhibit NOX. Why is this happening?

A3: This is likely due to the NOX-independent pro-apoptotic activity of VAS 3947. The compound can induce the Unfolded Protein Response (UPR) by causing protein misfolding, leading to apoptosis.[1][3] This effect can be particularly pronounced in some cell lines. To dissect the NOX-dependent versus -independent effects, consider the following experimental controls:

  • Use a structurally unrelated NOX inhibitor: Comparing the effects of VAS 3947 to another NOX inhibitor with a different chemical scaffold can help differentiate between on-target and off-target effects.

  • Measure markers of ER stress and UPR activation: Perform western blotting or qPCR for key UPR markers like ATF6, IRE1α, and PERK to confirm if this pathway is being activated in your system.[3]

  • Employ a NOX-deficient cell line: If available, using a cell line with a knockout or knockdown of the relevant NOX isoform can help isolate the NOX-independent effects of VAS 3947.

Troubleshooting Guides

Guide 1: Addressing Poor Solubility of VAS 3947

Poor solubility is a critical factor that can lead to significant experimental variability.[7][11]

Symptoms:

  • Precipitation observed in stock solutions or upon dilution into aqueous buffers.

  • Inconsistent results between replicate wells or experiments.

  • Lower than expected potency.

Troubleshooting Workflow:

G A Start: Inconsistent Results or Suspected Insolubility B Visually Inspect Stock Solution (DMSO) A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Prepare Fresh Stock Solution C->E G Dilute into Final Assay Medium D->G F Gentle Warming (≤ 37°C) or Sonication E->F F->G H Visually Inspect Final Dilution G->H I Precipitate Observed H->I Yes J No Precipitate Observed H->J No K Consider Solvent Optimization I->K L Lower Final Concentration I->L M Proceed with Experiment J->M N Incorporate a small percentage of a co-solvent (e.g., Pluronic F-68) K->N G cluster_0 Cell Membrane cluster_1 Cytosol gp91phox gp91phox ROS ROS gp91phox->ROS O₂ to O₂⁻ p22phox p22phox p47phox p47phox p47phox->p22phox Translocation & Binding p67phox p67phox p67phox->gp91phox Translocation & Binding Rac Rac Rac->gp91phox Translocation & Binding Stimulus Stimulus (e.g., GPCR activation) PKC PKC Stimulus->PKC PKC->p47phox Phosphorylation VAS3947 VAS 3947 VAS3947->p22phox Inhibits Assembly

Caption: VAS 3947 inhibits NOX2 by preventing the assembly of the active complex. [2] Diagram 2: Off-Target Effects of VAS 3947

G cluster_0 NOX-Independent Pathways VAS3947 VAS 3947 ProteinMisfolding Protein Misfolding VAS3947->ProteinMisfolding Alkylation of Cysteine Thiols PKC Protein Kinase C (PKC) VAS3947->PKC Inhibition ER_Stress ER Stress ProteinMisfolding->ER_Stress UPR Unfolded Protein Response (UPR) (ATF6, IRE1α, PERK) ER_Stress->UPR Apoptosis_UPR Apoptosis UPR->Apoptosis_UPR Platelet_Activation Platelet Activation PKC->Platelet_Activation Downstream Signaling

Caption: NOX-independent effects of VAS 3947 leading to apoptosis and inhibition of platelet activation. [3][4] By understanding the complex pharmacology of VAS 3947 and implementing rigorous quality control and troubleshooting measures, you can enhance the reliability and reproducibility of your experimental findings.

References

  • MedChemExpress. (n.d.). VAS 3947 | NADPH Oxidase Inhibitor.
  • Wojdyla, K., et al. (2020).
  • Lee, D. H., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports.
  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Magnani, F., et al. (2017). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action.
  • Tejeda-Muñoz, N., et al. (2023). New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Poudel, S., et al. (2021).
  • Sousa, L. (2022).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with [Compound].
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • NIH Molecular Libraries Program. (2010). A small molecule inhibitor of Caspase 1.
  • Rossi, M., et al. (2022).
  • Harris, E. (2024). How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing. Cell & Gene.
  • Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview.
  • de la Cuesta, F., et al. (2019). The Importance of NADPH Oxidases and Redox Signaling in Angiogenesis. Antioxidants.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Leek, J. T., et al. (2010). Tackling the widespread and critical impact of batch effects in high-throughput data.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • Askin, F. B., et al. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Savjani, K. T., et al. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics.
  • University College London. (n.d.). Small molecule Translation: from target to adopted product.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Shapiro, A. B. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?.
  • Cell & Gene. (2024). Defining the Root Cause of Batch-to-Batch Variability.
  • Panday, A., et al. (2015). NADPH oxidase family proteins: signaling dynamics to disease management. Journal of Biomedical Science.
  • Rossi, M. (2022). Caspase-1 Inhibition. Encyclopedia MDPI.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022).
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Do, Q. T., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
  • Lawson, A. D. G. (2021). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.
  • Johnson, A. R., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology.
  • Galdino-Pitta, M. R., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • Di, L. (2015). In Vitro Solubility Assays in Drug Discovery. Request PDF.
  • The Pocket Scientist. (2022). Troubleshooting and optimizing lab experiments.
  • Patsnap Synapse. (2024). What are caspase 1 inhibitors and how do they work?.
  • Cell & Gene. (2024). Operations Steps for Reducing Batch-to-Batch Variability.

Sources

Technical Support Center: VAS 3947 & UPR Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Unfolded Protein Response (UPR) Activation by VAS 3947 Document ID: VAS-UPR-001 Status: Active / Critical Advisory Audience: Drug Discovery Scientists, Cell Biologists, Assay Development Leads

Executive Technical Advisory

The Issue: Researchers utilizing VAS 3947 (a putative pan-NOX inhibitor) frequently observe robust activation of the Unfolded Protein Response (UPR) , specifically the PERK and IRE1


 arms.

The Mechanism: While often interpreted as a downstream consequence of NADPH oxidase (NOX) inhibition, this UPR activation is predominantly an off-target chemical artifact . VAS 3947 acts as a highly reactive electrophile, functioning as a thiol-alkylating agent . It covalently modifies cysteine residues on proteins and depletes cellular glutathione (GSH).[1] This widespread protein modification mimics the accumulation of misfolded proteins, triggering the UPR independent of NOX activity.

The Impact: Data interpreting cell death or gene expression changes (e.g., CHOP, ATF4) solely as a result of NOX inhibition may be invalid. This guide provides the diagnostic workflows to distinguish specific on-target effects from alkylation-induced ER stress.

Diagnostic Visualization: The "False Positive" Pathway

The following diagram illustrates how VAS 3947 bypasses the intended NOX pathway to trigger a false-positive stress response.

VAS3947_Mechanism cluster_0 Intended Mechanism cluster_1 Actual Off-Target Mechanism (Dominant) NOX NOX Enzyme ROS_Down Decreased ROS NOX->ROS_Down Therapeutic Therapeutic Effect (Hypothetical) ROS_Down->Therapeutic VAS VAS 3947 (Electrophile) VAS->NOX Inhibition Cys_Mod Cysteine Thiol Alkylation VAS->Cys_Mod Covalent Bonding GSH_Dep GSH Depletion VAS->GSH_Dep Direct Alkylation Misfolding Protein Aggregation (ER Lumen) Cys_Mod->Misfolding Structural Damage GRP78 GRP78 Dissociation Misfolding->GRP78 PERK PERK Activation GRP78->PERK IRE1 IRE1α Activation GRP78->IRE1 Apoptosis Apoptosis (Toxicity) PERK->Apoptosis via ATF4/CHOP IRE1->Apoptosis via JNK

Figure 1: Mechanistic divergence showing how VAS 3947 induces toxicity via thiol alkylation rather than specific NOX inhibition.

Troubleshooting Guide (Q&A)

Category: Phenotypic Anomalies

Q1: I treated my AML cells with VAS 3947 to inhibit NOX2. I see massive cell death, but my ROS levels (measured by DCFDA) are actually lower. Does this confirm NOX-mediated killing?

  • Verdict: No.

  • Reasoning: While VAS 3947 does inhibit NOX, the cell death is likely driven by acute ER stress caused by protein alkylation. The drop in ROS is often a secondary artifact of cell death or direct scavenging of the probe by the alkylating nature of the compound.

  • Action: Perform the "Thiol Rescue Assay" (see Protocol A below). If the toxicity is reversed by N-acetylcysteine (NAC), the mechanism is likely non-specific alkylation, not specific NOX inhibition.

Q2: My Western blots show a strong increase in p-eIF2


 and CHOP after VAS 3947 treatment. Is NOX activity required to suppress the UPR? 
  • Verdict: Unlikely.

  • Reasoning: This is a classic signature of VAS 3947 acting as a chemical stressor. The compound modifies cysteine residues on ER chaperones or unfolded proteins, triggering the PERK

    
     eIF2
    
    
    
    
    
    ATF4
    
    
    CHOP axis. This occurs independently of NOX enzymes.[1]
  • Reference: See Gosselet et al. (2020) regarding VAS 3947 induction of UPR in AML cell lines.

Category: Experimental Controls

Q3: Can I use DTT (Dithiothreitol) in my lysis buffer if I am studying VAS 3947?

  • Verdict: Yes, for lysis, but NOT during treatment.

  • Reasoning: DTT is a strong reducing agent. If added during the cell treatment, it will react with VAS 3947 in the media, neutralizing the drug before it enters the cell. This "scavenging" effect is actually a useful control (see Protocol A) but will abolish the drug's effect if intended for lysis only.

Q4: What is the best negative control for VAS 3947 experiments?

  • Verdict: Genetic Knockdown (siRNA/CRISPR) of the specific NOX isoform.

  • Reasoning: Chemical inhibitors like VAS 3947 are "dirty." If VAS 3947 kills your cells but NOX2 siRNA does not, the drug's effect is off-target.

Validation Protocols

Use these protocols to validate whether your observed phenotype is a specific NOX effect or a UPR artifact.

Protocol A: The Thiol Rescue Assay

Objective: To determine if the observed cellular effect is driven by electrophilic alkylation.

StepActionReagent / ConcentrationNote
1 Pre-Treatment N-acetylcysteine (NAC) or GSH-EEUse 1–5 mM NAC. Pre-treat cells for 1 hour.
2 Drug Addition VAS 3947 (e.g., 5 µM)Add directly to the NAC-containing media.
3 Incubation 6–24 HoursStandard assay duration.
4 Readout Viability (ATP/MTT) or Western Blot (CHOP)Compare: VAS alone vs. VAS + NAC .

Interpretation:

  • No Rescue: The effect might be specific, or the downstream pathway is independent of thiol modification (rare for this compound).

Protocol B: UPR Marker Profiling

Objective: To confirm if VAS 3947 is inducing the Integrated Stress Response (ISR).

Workflow Visualization:

Protocol_Flow cluster_WB Western Blot Targets Start Start: VAS 3947 Treatment Lysate Harvest Lysates (Timepoints: 2h, 4h, 8h) Start->Lysate Target1 p-PERK (Thr980) (Immediate Activation) Lysate->Target1 Target2 p-eIF2α (Ser51) (Translation Arrest) Target1->Target2 Target3 ATF4 & CHOP (Apoptotic Switch) Target2->Target3 Target4 Ubiquitinated Proteins (Aggregation Check) Target3->Target4 Decision Are Targets Upregulated? Target4->Decision Result_Art Artifact Confirmed: Chemical ER Stress Decision->Result_Art Yes (Strong Induction) Result_Spec Proceed to Genetic Validation Decision->Result_Spec No

Figure 2: Validation workflow to detect off-target ER stress induction.

Summary of Known Off-Target Data

ParameterObserved Effect with VAS 3947Mechanistic Cause
GSH Levels Rapid Depletion Direct alkylation of Glutathione thiol group.
ROS Levels Variable / Decreased Paradoxical. Depletion of GSH should raise ROS, but direct alkylation or cell death often masks this.
UPR Sensors PERK / IRE1

Activation
Accumulation of alkylated, misfolded proteins in the ER lumen.
Apoptosis Caspase-3 Cleavage Driven by CHOP upregulation, not necessarily NOX inhibition.

References

  • Gosselet, F., et al. (2020). "VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines." International Journal of Molecular Sciences, 21(15), 5470.[1]

    • Source:

    • Key Finding: Definitive characterization of VAS 3947 as a thiol-alkylating agent that triggers PERK/IRE1 independent of NOX.[1]

  • Prior, K. K., et al. (2013). "The NADPH Oxidase Inhibitor VAS2870 Is a General Thiol-Alkylating Agent." Cell Chemical Biology (formerly Chemistry & Biology), 20(1), 116-125.

    • Source:

    • Key Finding: Establishes the chemical mechanism for the VAS family (VAS 2870/3947) as electrophilic modifiers of proteins.
  • Hetz, C., & Papa, F. R. (2018).

    • Source:

    • Key Finding: General mechanisms of PERK/eIF2 /CHOP signaling in response to protein misfolding.

Sources

Technical Guide: Controls for VAS 3947 Non-Specific Thiol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

VAS 3947 (CAS 869853-73-6) is widely utilized as a specific inhibitor of NADPH oxidase (NOX) enzymes. However, robust chemical biology profiling has revealed that VAS 3947, like its analog VAS 2870, functions as a thiol-alkylating electrophile .

While it inhibits NOX enzymes effectively, its mechanism involves the covalent modification of cysteine residues. This creates a high risk of Pan-Assay Interference (PAINS) , where observed biological effects (e.g., apoptosis, ROS reduction) may stem from the non-specific alkylation of off-target proteins (such as Ryanodine Receptors or cytoskeletal elements) rather than specific NOX inhibition.

This guide provides the mandatory control workflows required to distinguish between bona fide NOX inhibition and non-specific thiol alkylation.

Diagnostic Workflow: Is Your Data Artifactual?

Before publishing or progressing to in vivo studies, you must subject VAS 3947 to the Thiol Rescue Challenge . This logic flow determines if your compound is acting via specific binding or promiscuous alkylation.

VAS_Validation_Flow Start START: Observed Biological Effect (e.g., Reduced ROS) Step1 Perform Thiol Rescue Assay (Pre-incubate VAS 3947 with DTT/GSH) Start->Step1 Decision1 Does Thiol Pre-incubation Abolish the Effect? Step1->Decision1 Result_A High Probability of Thiol Alkylation/Off-Target Decision1->Result_A Yes (Activity Lost) Result_B Proceed to Orthogonal Genetic Validation Decision1->Result_B No (Activity Retained) Step2 Mass Spectrometry Analysis (Detect Covalent Adducts) Result_A->Step2 Confirm Mechanism Final Validated Specificity Result_B->Final

Figure 1: Decision Matrix for VAS 3947 Validation. This workflow isolates chemical reactivity from biological specificity.

Module 1: The Thiol Rescue Assay (Gold Standard)

This is the most critical control. Since VAS 3947 acts as an electrophile, pre-incubating it with an excess of a small-molecule thiol (DTT or Glutathione) will "quench" the compound before it is added to cells.

Protocol: DTT/GSH Quenching

Objective: To determine if the biological activity of VAS 3947 is reversible by thiol scavengers.

Materials:

  • VAS 3947 (10 mM stock in DMSO).

  • Dithiothreitol (DTT) or Reduced Glutathione (GSH) (100 mM stock in PBS).

  • Target Cells/Assay Buffer.

Step-by-Step Methodology:

  • Preparation of Reaction Mix:

    • Tube A (Active Drug): Dilute VAS 3947 to 20 µM (2x final concentration) in PBS.

    • Tube B (Quenched Drug): Mix VAS 3947 (20 µM) + DTT (100 µM). Ratio must be at least 1:5 (Drug:Thiol).

    • Tube C (Vehicle Control): DMSO + DTT (100 µM).

  • Incubation:

    • Incubate all tubes at 37°C for 30 minutes in the dark. This allows the electrophilic warhead of VAS 3947 to react with the DTT.

  • Treatment:

    • Add mixtures to cells (Final VAS 3947 concentration: 10 µM).

  • Readout:

    • Measure ROS production or downstream signaling (e.g., p-ERK, p-p38) after standard timepoints.

Data Interpretation:

ObservationConclusionActionable Insight
Tube B (Quenched) activity = Tube A (Active) Drug is NOT acting via simple alkylation.Proceed to genetic knockdown controls.
Tube B (Quenched) activity = Tube C (Vehicle) Drug activity was abolished by DTT.The compound is an alkylator.[1] The observed effect in Tube A is likely due to covalent modification of cysteine residues. Use caution.

Module 2: Mass Spectrometry Forensics

If the Thiol Rescue Assay suggests alkylation, you must confirm the formation of the adduct. VAS 3947 (and VAS 2870) reacts with Glutathione (GSH) to form a specific adduct while releasing a leaving group.[2]

The Reaction:



Protocol: LC-MS Adduct Detection
  • Incubation: Mix 50 µM VAS 3947 with 500 µM GSH in Ammonium Bicarbonate buffer (pH 7.4). Incubate for 1 hour at 37°C.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC coupled to ESI-MS.

  • Target Ions:

    • Look for the disappearance of the parent VAS 3947 peak.

    • Look for the appearance of the VAS-SG adduct mass.

    • Look for the Oxazole-2-thiol leaving group (approx.[2] MW 100-110 Da range depending on exact derivative).

Why this matters: Identifying the leaving group confirms the mechanism of ring-opening or substitution, proving the compound is acting as a "suicide inhibitor" or promiscuous electrophile rather than a lock-and-key competitive inhibitor.

Module 3: Environmental Controls (Serum Interference)

A common user complaint is "Batch-to-batch variability" or "Loss of potency in vivo." This is often a chemical artifact, not a manufacturing defect.

The Issue: Serum Albumin (BSA/FBS) contains free thiols (Cys34). The Consequence: In high-serum media (10% FBS), VAS 3947 rapidly alkylates albumin, effectively lowering the free drug concentration to near zero.

Troubleshooting Table:

SymptomProbable CauseCorrective Control
Potency drops 10x in 10% FBS vs. Serum-Free Albumin scavenging (Thiol sponge effect).Perform experiments in 0.5% - 1% FBS or serum-free media for short durations (1-4 hours).
Cytotoxicity without ROS reduction Off-target alkylation of cytoskeletal proteins.Titrate drug.[3][4] If toxicity IC50 is close to ROS IC50, the therapeutic window is non-existent.
Induction of ER Stress (UPR) Alkylation causes global protein misfolding.Check markers for UPR (e.g., CHOP, XBP1). If elevated, toxicity is non-specific.

Module 4: Orthogonal Verification (The "Tie-Breaker")

Chemical inhibitors like VAS 3947 are rarely perfectly specific. You must validate your findings with a non-chemical method.

Protocol:

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to deplete the specific NOX isoform (e.g., NOX2 or NOX4).

  • The "Add-Back" Test:

    • Treat Wild-Type (WT) cells with VAS 3947

      
       Effect observed.
      
    • Treat NOX-KD cells with VAS 3947.

  • Logic:

    • If VAS 3947 produces additional inhibition/toxicity in NOX-KD cells, it is hitting off-targets .

    • The drug effect should mimic the genetic phenotype exactly. If the drug is "stronger" than the gene deletion, it is likely toxic/non-specific.

References

  • Altenhofer, S., et al. (2015). "The NOX toolbox: validating the role of NADPH oxidases in physiology and disease." Cellular and Molecular Life Sciences, 72(10), 1827–1852. Link

  • Augsburger, F., et al. (2019).[5] "Pharmacological inhibition of NOX enzymes: A look at the past and the future." Antioxidants & Redox Signaling. (Discusses the alkylation mechanism of VAS compounds). Link

  • Wind, S., et al. (2010). "Comparative pharmacology of 10 NADPH oxidase inhibitors." British Journal of Pharmacology, 161(4), 885–898. (Establishes the non-specificity profile). Link

  • Radermacher, K. A., et al. (2013). "The NOX2 inhibitor VAS2870 acts as a thiol-alkylating agent."[1][2] Free Radical Biology and Medicine, 65, 1208-1209. (Detailed mechanism of the VAS scaffold alkylation). Link

Sources

Validation & Comparative

Comparative Guide: VAS 3947 vs. Apocynin Potency in NADPH Oxidase Inhibition

[1]

Executive Summary

For decades, Apocynin (4-hydroxy-3-methoxyacetophenone) served as the standard NADPH oxidase (NOX) inhibitor. However, modern pharmacological scrutiny reveals it is a pro-drug dependent on myeloperoxidase (MPO) activation and possesses significant non-specific antioxidant properties. Conversely, VAS 3947 (a triazolopyrimidine derivative) represents a class of direct, specific pan-NOX inhibitors that function independently of cellular co-factors.

This guide delineates the mechanistic divergence, potency disparities, and experimental validation protocols required to select the appropriate inhibitor for high-integrity research.

Mechanistic Divergence & Signaling Logic

To understand the potency gap, one must analyze the molecular targets. Apocynin does not inhibit NOX directly in its native form; it requires oxidative dimerization. VAS 3947 acts as an electrophile, covalently modifying the enzyme.

Mechanism of Action Analysis[2][3]
  • Apocynin (The Conditional Inhibitor): Requires the presence of peroxidases (specifically MPO) and H2O2 to form a symmetrical dimer (di-apocynin).[1] This dimer inhibits the assembly of the cytosolic subunit p47phox with the membrane-bound complex. Crucial Limitation: In non-phagocytic cells (e.g., vascular smooth muscle, endothelium) lacking MPO, Apocynin acts primarily as a ROS scavenger, not an enzyme inhibitor.

  • VAS 3947 (The Direct Inhibitor): Functions as a specific pan-NOX inhibitor (NOX1, NOX2, NOX4). It acts by alkylating essential cysteine thiols within the dehydrogenase domain of the NOX catalytic core, locking the enzyme in an inactive state.

Visualization: Molecular Pathways

MOA_Comparisoncluster_ApoApocynin (Pro-Drug)cluster_VASVAS 3947 (Direct Inhibitor)ApoApocynin (Native)DiApoDi-Apocynin(Active Dimer)Apo->DiApoOxidation via MPO/H2O2MPOMPO / Peroxidase(Required)MPO->DiApop47p47phoxTranslocationDiApo->p47Blocks AssemblyVASVAS 3947CysNOX Catalytic Core(Cys Thiol)VAS->CysThiol AlkylationInhibCovalent Adduct(Enzyme Inactivation)Cys->InhibIrreversible Inhibition

Figure 1: Mechanistic comparison showing Apocynin's dependence on MPO-mediated activation versus VAS 3947's direct covalent modification of the NOX catalytic core.

Potency & Selectivity Matrix

The following data aggregates findings from vascular smooth muscle cells (VSMCs), endothelial cells, and cell-free assays.

FeatureVAS 3947ApocyninExperimental Implication
Primary Mechanism Direct Covalent Inhibition (Alkylation)Inhibition of Subunit Assembly (p47phox)VAS works in all NOX-expressing cells; Apocynin fails in MPO-negative cells.
Potency (IC50) 1 – 10 µM (High Potency)10 µM – 2 mM (Low/Variable)VAS is ~100x more potent in standard assays.
Isoform Specificity Pan-NOX (NOX1, NOX2, NOX4)Primarily NOX2 (p47phox dependent)Apocynin is ineffective against constitutively active NOX4 (which lacks p47phox requirement).
ROS Scavenging NegligibleHigh (False Positives)Apocynin directly consumes ROS, often mimicking inhibition in chemiluminescence assays.
Cell Type Dependency IndependentMPO Dependent Apocynin requires co-incubation with MPO in non-leukocytic cells to function as an inhibitor.
Critical Data Insight

In a comparative study using HL-60 cells (rich in MPO) vs. CaCo-2 cells (low MPO), VAS 3947 consistently inhibited ROS production with an IC50 of ~12 µM regardless of cell type. In contrast, Apocynin showed millimolar IC50 values (1.9 mM) in CaCo-2 cells, indicating its failure as an inhibitor in the absence of MPO [1].

Experimental Validation: The "Self-Validating" Protocol

To objectively compare these compounds, you must rule out assay interference . Many researchers falsely identify Apocynin as effective because it scavenges the signal from probes like Lucigenin or L-012.

Protocol: Validated NOX Activity Assay (Chemiluminescence)

Objective: Distinguish true enzymatic inhibition from chemical scavenging.

Reagents:
  • Probe: L-012 (Sensitive ROS probe, 100 µM).

  • Stimulus: PMA (for NOX2) or NADPH (substrate).

  • Control System: Xanthine + Xanthine Oxidase (X/XO) – Generates superoxide without NOX enzymes.

Workflow:
  • Cell Preparation: Lyse cells (e.g., VSMCs) in lysis buffer (protease inhibitors included).

  • Inhibitor Pre-incubation: Incubate lysates with VAS 3947 (5 µM, 10 µM) or Apocynin (100 µM, 1 mM) for 30 minutes at 37°C.

    • Note: For VAS 3947, pre-incubation is critical due to covalent binding kinetics.

  • The "Scavenger Check" (Crucial Step):

    • Run a parallel plate with no cell lysate , only the X/XO system + Inhibitor + Probe.

    • Logic: If the drug reduces signal in the X/XO plate, it is a scavenger, not a specific NOX inhibitor.

  • Measurement: Add NADPH (100 µM) to start the reaction. Measure luminescence kinetics for 45 minutes.

Visualization: The Validation Logic

Validation_Protocolcluster_ExpNOX Activity Assaycluster_CtrlScavenger Control (X/XO)StartExperimental SetupCellCell Lysate (NOX Source)Start->CellChemXanthine/XO (Non-NOX Source)Start->ChemDrug1Add InhibitorCell->Drug1Read1Reduced Signal?Drug1->Read1DecisionInterpretationRead1->DecisionDrug2Add InhibitorChem->Drug2Read2Signal StatusDrug2->Read2Read2->DecisionResult1True Inhibition:Signal reduced in NOX assayUnchanged in X/XO assay(VAS 3947 Profile)Decision->Result1Result2Artifact/Scavenging:Signal reduced in BOTH assays(Apocynin Profile)Decision->Result2

Figure 2: Decision tree for validating NOX inhibitors. A true inhibitor must reduce ROS signal in the cellular assay but fail to reduce signal in the chemical (X/XO) control system.

Application Scenarios & Recommendations

When to use VAS 3947
  • Mechanistic Studies: When you need to prove a phenotype is NOX-dependent in non-phagocytic cells (neurons, fibroblasts, cardiomyocytes).

  • Isoform Screening: Effective against NOX4 (which Apocynin misses).

  • In Vitro Assays: Superior reliability in cell-free or lysate-based assays where MPO is absent.

  • Caution: VAS 3947 is an alkylating agent. At high concentrations (>50 µM) or long exposures, it may induce "off-target" toxicity via thiol modification of other proteins (e.g., inducing Unfolded Protein Response) [2]. Always titrate to the lowest effective dose (typically 1–5 µM).

When to use Apocynin
  • In Vivo Inflammation Models: Apocynin remains relevant in whole-animal models of sepsis or acute inflammation where infiltrating neutrophils provide the necessary MPO to activate the drug.

  • Historical Comparison: Use only as a reference compound alongside a more specific inhibitor (like VAS 3947 or GSK2795039) to bridge new data with older literature.

  • Caution: Never use Apocynin as the sole proof of NOX involvement in cell culture, especially in vascular or neuronal studies.

References

  • Wind, S., et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology, 161(4), 885-898.

  • El Dor, M., et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. International Journal of Molecular Sciences, 21(15), 5564.

  • Heumüller, S., et al. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant.[1] Hypertension, 51(2), 211-217.

  • Altenhöfer, S., et al. (2015). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences, 72, 2027–2053.

Comparative Technical Guide: VAS 3947 vs. DPI (Diphenyleneiodonium)

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity, Mechanism, and Experimental Application[1]

Executive Summary: The "Blunt Instrument" vs. The "Targeted Tool"

In the study of oxidative stress, distinguishing the source of Reactive Oxygen Species (ROS) is the primary challenge. For decades, Diphenyleneiodonium (DPI) served as the standard "positive control" for NADPH oxidase (NOX) inhibition. However, its mechanism—irreversible phenylation of flavin cofactors—renders it a "sledgehammer," obliterating activity in any flavoprotein (including eNOS, Xanthine Oxidase, and mitochondrial Complex I).

VAS 3947 (a triazolo-pyrimidine derivative) represents a critical evolution in chemical biology. While it acts as a pan-NOX inhibitor (targeting NOX1, NOX2, and NOX4), its value lies in its class selectivity . Unlike DPI, VAS 3947 spares the broader flavoproteome, allowing researchers to differentiate NOX-derived ROS from mitochondrial or enzymatic byproducts (like Xanthine Oxidase).

Part 1: Mechanistic Profiling & Selectivity

The following table contrasts the pharmacological profiles of both compounds. Note that while DPI is more potent (nanomolar range), its lack of specificity generates false positives in complex biological systems.

Table 1: Comparative Selectivity Profile
FeatureDPI (Diphenyleneiodonium) VAS 3947
Primary Mechanism Irreversible Suicide Inhibitor: Phenylates FAD/FMN cofactors in the catalytic core.Thiol-Modifying / Assembly Interference: Targets the dehydrogenase domain; likely alkylates critical cysteines.
NOX Isoform Selectivity Pan-NOX: Inhibits NOX1, NOX2, NOX3, NOX4, NOX5, DUOX.Pan-NOX: Inhibits NOX1, NOX2, NOX4.[1] (Less effective on DUOX).
Flavoprotein Selectivity Non-Selective: Inhibits Xanthine Oxidase (XO), eNOS, iNOS, Cytochrome P450 Reductase.Selective: NO inhibition of Xanthine Oxidase or eNOS at effective concentrations (<10 µM).
Mitochondrial Impact High: Potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase).Low/Moderate: Minimal impact on mitochondrial respiration at therapeutic doses (1–5 µM).
IC50 (Typical) 0.1 – 0.5 µM (Very Potent)1 – 10 µM (Moderate Potency)
Key Artifact Risk False Positives: Suppresses ROS from all sources; can quench ROS detection signals directly.ER Stress: High concentrations (>10 µM) may induce Unfolded Protein Response (UPR) via thiol alkylation.
Part 2: Visualizing the Mechanism

The diagram below illustrates the divergence in mechanism. DPI attacks the cofactor common to many enzymes, whereas VAS 3947 targets the specific structural assembly or cysteine residues unique to the NOX family.

NOX_Inhibition_Mechanism DPI DPI (Diphenyleneiodonium) FAD FAD/FMN Cofactor (Universal Redox Center) DPI->FAD Irreversible Phenylation Outcome_DPI TOTAL BLOCKADE (NOX + Off-Targets) DPI->Outcome_DPI VAS VAS 3947 NOX_Assembly NOX Dehydrogenase Domain (Cysteine Thiol / Assembly) VAS->NOX_Assembly Thiol Alkylation Outcome_VAS SELECTIVE BLOCKADE (NOX Only) VAS->Outcome_VAS NOX NADPH Oxidases (NOX1, NOX2, NOX4) FAD->NOX XO Xanthine Oxidase (Purine Catabolism) FAD->XO NOS Nitric Oxide Synthase (eNOS/iNOS) FAD->NOS Mito Mitochondrial Complex I FAD->Mito NOX_Assembly->NOX

Figure 1: Mechanistic divergence. DPI targets the universal FAD cofactor, leading to broad off-target effects. VAS 3947 targets NOX-specific domains, sparing other flavoproteins.

Part 3: Experimental Validation Protocols

To publish data relying on VAS 3947, you must validate that the observed ROS reduction is due to NOX inhibition and not assay interference.

Protocol A: The "Artifact Check" (Mandatory Control)

Objective: Prove the inhibitor does not quench the detection probe (e.g., L012, Amplex Red) or inhibit the reporter enzyme (HRP).

  • System Setup: Create a cell-free ROS generating system using Xanthine (100 µM) + Xanthine Oxidase (5 mU/mL) . This generates superoxide/H2O2 independent of NOX.

  • Detection: Add your ROS probe (e.g., Amplex Red + HRP).

  • Treatment:

    • Condition 1: Vehicle (DMSO).

    • Condition 2: DPI (10 µM).

    • Condition 3: VAS 3947 (10 µM).[1]

  • Readout: Measure fluorescence/luminescence over 30 minutes.

  • Interpretation:

    • DPI: Will likely reduce the signal (inhibits Xanthine Oxidase). Result: FAIL (for specificity).

    • VAS 3947: Should show signal equivalent to Vehicle. Result: PASS.

    • Note: If VAS 3947 reduces the signal here, it is acting as a scavenger or inhibiting the HRP, invalidating its use in this specific assay.

Protocol B: Cellular ROS Specificity Assay

Objective: Differentiate NOX-ROS from Mitochondrial ROS.

  • Cell Culture: Seed cells (e.g., HL-60, HUVEC, or VSMCs) in 96-well plates.

  • Stimulation: Induce NOX activation (e.g., PMA for NOX2, Angiotensin II for NOX1).

  • Inhibitor Pre-incubation (30 min):

    • DPI (0.5 µM): Positive Control (Total ROS wipeout).

    • VAS 3947 (5 µM): Test Condition.

    • Rotenone (Mito Complex I inhibitor): Mitochondrial Control.

  • Measurement: Use a specific probe like CellROX Deep Red (flow cytometry) or DHE (HPLC). Avoid DCFDA as it is prone to leakage and artifacts.

  • Data Analysis:

    • Calculate the

      
       (Delta) between Stimulated and Inhibited samples.
      
    • If VAS 3947 reduces ROS but Rotenone does not, the source is likely NOX.

Part 4: Decision Framework (Workflow)

Use this logic flow to determine when to deploy VAS 3947 versus DPI in your research pipeline.

Decision_Workflow Start Start: ROS Source Identification Q1 Is the target enzyme defined? Start->Q1 Branch_Unknown No (Screening) Q1->Branch_Unknown Exploratory Branch_Known Yes (Validation) Q1->Branch_Known Mechanistic Use_DPI Use DPI (0.1-1 µM) Reason: High potency, establishes 'maximum inhibitable ROS' Branch_Unknown->Use_DPI Q2 Do you need to distinguish NOX from Mitochondria/XO? Branch_Known->Q2 Q2->Use_DPI No (Just need total block) Use_VAS Use VAS 3947 (5-10 µM) Reason: Spares XO/eNOS Q2->Use_VAS Yes (Need selectivity) Control_Step Run 'Artifact Check' (Protocol A) (Xanthine/XO System) Use_VAS->Control_Step Result_Pass Signal Unchanged? Proceed with VAS 3947 Control_Step->Result_Pass Result_Fail Signal Reduced? VAS 3947 is scavenging. Switch to siRNA/KO Control_Step->Result_Fail

Figure 2: Decision Matrix for Inhibitor Selection. Note the critical "Artifact Check" step required when using small molecule inhibitors like VAS 3947.

References
  • Altenhofer, S., et al. (2015).[2] "Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement." Antioxidants & Redox Signaling.[2] Link

  • Wind, S., et al. (2010). "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology. Link

  • Stuehr, D. J., et al. (1991). "Inhibition of macrophage and endothelial cell nitric oxide synthase by diphenyleneiodonium and its analogs." FASEB Journal. Link

  • Reis, J., et al. (2020).[3] "NOX Inhibitors: A Comparative Analysis of Selectivity." Redox Biology. Link

  • Augustin, P., et al. (2020). "VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines."[2] International Journal of Molecular Sciences. Link

Sources

Technical Comparison Guide: VAS 3947 Profiling in NOX Inhibition

[1][2]

Executive Summary

VAS 3947 (a triazolopyrimidine derivative) acts as a cell-permeable, pan-isoform inhibitor of NADPH oxidases (NOX). Unlike first-generation inhibitors like Apocynin—which often function merely as ROS scavengers—VAS 3947 directly targets the enzymatic machinery. However, its utility is defined by a specific pharmacological window: it is a covalent inhibitor that alkylates a conserved cysteine residue within the dehydrogenase domain.

This guide provides a rigorous analysis of VAS 3947’s IC50 profile against NOX1, NOX2, and NOX4, contrasts it with high-specificity alternatives like GKT137831, and details the experimental protocols required to validate its activity without confounding artifacts.

Part 1: Pharmacological Profile & IC50 Data[3][4][5]

The inhibitory potency of VAS 3947 is generally observed in the low micromolar range.[1][2][3] It lacks the nanomolar potency of newer, isoform-specific small molecules but offers broad-spectrum suppression useful for initial phenotype screening.

Quantitative Profile: VAS 3947
Target IsoformIC50 Value (Cell-Free/Enzymatic)IC50 Value (Cellular Models)Mechanism of Inhibition
NOX1 ~10 µM N/A*Inhibition of active complex assembly; Cysteine alkylation.[2]
NOX2 ~10 µM 1.1 - 2.6 µM Blocks p47phox translocation and complex assembly.
NOX4 ~10 - 12 µM 12.3 µM Disrupts intramolecular domain interactions via alkylation.

*> Note: Cellular IC50s can vary significantly based on cell type and lysate preparation. The ~10 µM value is the consensus for direct enzymatic inhibition in cell-free systems, minimizing off-target cytotoxicity confounders.

Comparative Analysis: VAS 3947 vs. Alternatives

Researchers must choose between "Pan-Inhibition" (VAS 3947) and "Isoform-Specificity" (GKT137831).

FeatureVAS 3947 GKT137831 (Setanaxib) DPI (Diphenyleneiodonium)
Primary Targets Pan-NOX (NOX1, 2, 4)Dual NOX1 / NOX4Non-specific Flavoenzymes
Selectivity Moderate (Pan-NOX)High (NOX1/4 > NOX2)Low (Hits eNOS, XO, Mitochondria)
Potency Micromolar (1-10 µM)Nanomolar (~140-160 nM)Nanomolar (but toxic)
Mechanism Covalent Cysteine AlkylationAllosteric / CompetitiveFlavin reduction blocker
Key Limitation Glutathione (GSH) depletion at high doses; UPR activation.Less effective against NOX2 (respiratory burst).Extreme cellular toxicity; mitochondrial poison.

Part 2: Mechanism of Action (MOA)

VAS 3947 functions as a "suicide inhibitor" or covalent modifier. It does not merely compete for the NADPH binding site; it structurally modifies the enzyme.

The Cysteine Adduct Mechanism: Mass spectrometry analysis has revealed that VAS 3947 (and its parent VAS 2870) alkylates a conserved cysteine thiol in the dehydrogenase domain of the NOX protein.[4] This alkylation adds a specific mass adduct (approx. 210 Da), preventing the electron transfer required for superoxide generation.

Visualization: NOX Inhibition Pathway

The following diagram illustrates the specific intervention points of VAS 3947 compared to GKT137831.

NOX_PathwayNADPHNADPH (Substrate)NOX_ActiveActive NOX Complex(Dehydrogenase Domain)NADPH->NOX_ActiveElectron DonorNOX_InactiveNOX Enzyme(Inactive State)NOX_Inactive->NOX_ActiveConformational ChangeActivationActivation Stimulus(e.g., AngII, Cytokines)AssemblySubunit Assembly(p47phox, p67phox, Rac1)Activation->AssemblyAssembly->NOX_InactiveRecruitmentROSSuperoxide (O2•-)NOX_Active->ROSe- TransferVAS3947VAS 3947(Covalent Alkylator)VAS3947->NOX_ActiveAlkylation ofConserved CysGKTGKT137831(Specific Inhibitor)GKT->NOX_ActiveNOX1/4 SpecificBlockade

Figure 1: Mechanism of Action.[5][6][1][2][3][4][7] VAS 3947 covalently alkylates the active NOX complex, halting electron transfer, whereas GKT137831 provides specific blockade for NOX1/4 isoforms.

Part 3: Experimental Protocols for Validation

To generate reliable IC50 data, one must distinguish between true NOX inhibition and ROS scavenging. VAS 3947 is not a scavenger, but artifactual readings can occur if the assay is not controlled.

Recommended Assay: Amplex Red Hydrogen Peroxide Assay (Cell-Free)

This protocol measures the H2O2 produced by NOX4 (or dismutated from NOX1/2 superoxide) using horseradish peroxidase (HRP).

Reagents:

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • HRP (Horseradish Peroxidase)

  • NADPH (Substrate)[4]

  • Membrane fraction containing NOX (e.g., from NOX-overexpressing HEK293 cells)

  • VAS 3947 (dissolved in DMSO; keep final DMSO < 1%)

Workflow:

  • Preparation: Isolate membrane fractions to remove cytosolic ROS sources (mitochondria).

  • Pre-incubation: Incubate membrane protein (5-10 µg) with VAS 3947 (0.1 - 50 µM) for 15 minutes at 37°C. Critical: Covalent inhibitors require pre-incubation time to bind.

  • Reaction Start: Add reaction mix (50 µM Amplex Red, 0.1 U/mL HRP, 100 µM NADPH).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30-60 minutes.

  • Validation: Run a parallel control with Catalase . If the signal is not quenched by Catalase, it is not H2O2 (false positive).

Visualization: IC50 Determination Workflow

Assay_WorkflowStep1Step 1: Membrane Isolation(Enrich NOX, remove Mito)Step2Step 2: Inhibitor Pre-incubation(VAS 3947 + Protein, 15 min)Step1->Step2Step3Step 3: Substrate Addition(NADPH + Amplex Red + HRP)Step2->Step3Step4Step 4: Kinetic Reading(Fluorescence 530/590nm)Step3->Step4ValidationControl: Add Catalase?Step4->ValidationResult_ValidSignal Quenched:Valid NOX ActivityValidation->Result_ValidYesResult_ArtifactSignal Persists:Artifact/InterferenceValidation->Result_ArtifactNo

Figure 2: Experimental workflow for determining IC50 values. Pre-incubation is critical for VAS 3947 due to its covalent binding mechanism.

Part 4: Critical Scientific Considerations

When using VAS 3947, researchers must account for "Off-Target" toxicity.

  • GSH Depletion: Because VAS 3947 is an electrophile, it can react with the thiol group of Glutathione (GSH). In cellular assays, high concentrations (>10 µM) can deplete cellular GSH, leading to oxidative stress independent of NOX inhibition. This can cause a paradoxical increase in ROS or cell death via the Unfolded Protein Response (UPR).

  • Solubility: While VAS 3947 is more soluble than VAS 2870, it still requires DMSO. Ensure final DMSO concentration is <0.1% to avoid membrane perturbation.

  • Distinguishing Cytotoxicity: In AML cell lines, VAS 3947 shows an IC50 of ~2-4 µM for cell viability.[6] This is likely a combination of NOX inhibition and UPR-mediated apoptosis. Always run a cell viability assay (e.g., LDH or MTT) in parallel to ensure the observed effect is due to enzyme inhibition, not cell death.

References

  • Altenhöfer, S., et al. (2015). "Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement." Antioxidants & Redox Signaling.[8][9] Link

  • Reis, J., et al. (2020).[4] "A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action." Redox Biology. Link

  • Garon, A., et al. (2020). "VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines." Antioxidants.[9] Link

  • Wind, S., et al. (2010).[10] "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology. Link

  • Musset, B., et al. (2012). "NOX5 in Human Spermatozoa: Expression, Function, and Regulation." Journal of Biological Chemistry. (Reference for VAS specificity protocols). Link

Comparative Efficacy of VAS 3947 in Reducing ROS Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Positioning VAS 3947

VAS 3947 (CAS 869853-70-3) is a cell-permeable triazolopyrimidine derivative utilized primarily as a pan-NADPH oxidase (NOX) inhibitor .[1][2][3][4] It was developed to improve upon the solubility profile of its parent compound, VAS 2870, while retaining bioactivity.

While often marketed as a "specific" NOX inhibitor, recent mechanistic studies have redefined it as a covalent electrophile that targets cysteine residues. This distinction is critical for experimental design: VAS 3947 effectively blocks NOX-dependent ROS generation, but its mechanism involves thiol alkylation, which can lead to significant off-target effects—specifically glutathione (GSH) depletion and thiol-mediated endoplasmic reticulum (ER) stress .

Best Use Case: Acute inhibition of NOX activity in cell-free systems or short-term cell-based assays where isoform specificity (NOX1 vs. NOX2 vs. NOX4) is less critical than broad NOX blockade. Caution: Not recommended for long-term phenotypic screening without rigorous controls for cell viability and GSH levels, as toxicity can mimic ROS-dependent signaling effects.

Mechanistic Profile & Mode of Action[5]

Unlike competitive inhibitors that reversibly bind active sites, VAS 3947 acts via covalent modification . It targets the dehydrogenase domain of NOX enzymes, specifically alkylating cysteine residues essential for electron transfer from NADPH to FAD.

Figure 1: Mechanism of NOX Inhibition vs. Off-Target Effects

VAS3947_Mechanism cluster_0 Primary Mechanism VAS VAS 3947 (Electrophilic) Cys_Residue Critical Cysteine (Thiol Group) VAS->Cys_Residue Covalent Alkylation (Irreversible) GSH Glutathione (GSH) (Cytosolic Pool) VAS->GSH Off-Target Alkylation NOX_Enzyme NOX Enzyme (Dehydrogenase Domain) ROS_Block Inhibition of Superoxide (O2•-) NOX_Enzyme->ROS_Block Result Cys_Residue->NOX_Enzyme NADPH NADPH NADPH->NOX_Enzyme Electron Transfer BLOCKED OffTarget GSH Depletion & ER Stress (UPR) GSH->OffTarget Loss of Redox Buffer

Caption: VAS 3947 inhibits NOX via covalent cysteine alkylation but simultaneously depletes glutathione (GSH), risking off-target cytotoxicity.[5]

Comparative Efficacy Analysis

To select the correct inhibitor, researchers must weigh selectivity against potency . VAS 3947 is a "Pan-NOX" tool, whereas newer alternatives offer isoform specificity.

Table 1: Head-to-Head Comparison of ROS Inhibitors
FeatureVAS 3947 VAS 2870 GKT137831 (Setanaxib) DPI (Diphenyleneiodonium)
Primary Target Pan-NOX (NOX1, 2, 4)Pan-NOX (NOX1, 2, 4,[6] 5)Dual NOX1 / NOX4 Flavin-containing enzymes (Non-specific)
Mechanism Covalent Cysteine AlkylationCovalent Cysteine AlkylationAllosteric / Competitive (Putative)Irreversible Flavin Adduct
IC50 / Ki ~2 – 10 µM ~10 – 20 µM110 – 140 nM (Ki)< 1 µM (Nanomolar)
Solubility Improved (DMSO soluble)Poor (Requires sonication)GoodGood
Specificity Risk High: Alkylates GSH & proteinsHigh: Alkylates GSHLow: Highly selective for NOX1/4Very High: Inhibits NOS, XO, Mitochondria
Application Acute ROS inhibition; Platelet studiesHistorical control; VSMC studiesClinical candidate; Fibrosis/Diabetic NephropathyPositive control (Broad spectrum)

Key Insight: If your study focuses specifically on NOX1 or NOX4 (e.g., in fibrosis or diabetic nephropathy models), GKT137831 is the superior choice due to its nanomolar potency and lack of direct thiol-alkylation toxicity. Use VAS 3947 when broad NOX inhibition is required or when studying NOX2 in neutrophils/platelets where GKT137831 is less effective.

Experimental Validation: Protocol for ROS Detection

This protocol is designed to mitigate the solubility and toxicity issues inherent to VAS 3947.

Reagents Required[6]
  • VAS 3947 Stock: 10 mM in high-grade DMSO (Store at -20°C, avoid freeze-thaw).

  • ROS Probe: Amplex Red (extracellular H2O2) or H2DCFDA (intracellular general ROS).

  • Control: N-Ethylmaleimide (NEM) (to control for thiol alkylation effects) or Catalase (ROS scavenger specificity check).

Step-by-Step Workflow
  • Preparation:

    • Seed cells (e.g., HEK293, HL-60, or primary neutrophils) at appropriate density.

    • Critical: Serum proteins can bind VAS 3947. Perform the assay in serum-free media or KRB buffer to maximize potency.

  • Inhibitor Pre-incubation (Time-Sensitive):

    • Dilute VAS 3947 to 5–10 µM in warm buffer.

    • Incubate cells for 20–30 minutes at 37°C.

    • Note: Because VAS 3947 is a covalent inhibitor, inhibition potency increases with time.[3] However, incubation >1 hour increases the risk of GSH depletion-induced apoptosis.

  • Stimulation:

    • Add agonist (e.g., PMA for NOX2, Angiotensin II for NOX1).

    • Co-incubate with the ROS probe (e.g., 50 µM Amplex Red + 0.1 U/mL HRP).

  • Data Acquisition:

    • Measure fluorescence kinetically (e.g., Ex/Em 530/590 nm for Amplex Red) for 30–60 minutes.

Figure 2: Validated Experimental Workflow

Workflow Step1 1. Serum Starvation (Remove protein scavengers) Step2 2. Pre-incubation (VAS 3947, 10µM, 20-30 min) Step1->Step2 Prevents drug binding to serum albumin Step3 3. Agonist Stimulation (+ ROS Probe) Step2->Step3 Allows covalent bond formation Step4 4. Kinetic Measurement (30-60 min) Step3->Step4 Control CRITICAL CONTROL: Viability Assay (MTT/CellTiter-Glo) & GSH Quantification Step4->Control Mandatory Post-Assay Validation

Caption: Step-by-step protocol emphasizing serum starvation and mandatory viability controls.

Troubleshooting & Expert Insights

"My cells are dying after treatment."
  • Cause: VAS 3947 depletes cellular glutathione.

  • Solution: Limit exposure time to <1 hour. If long-term inhibition is needed, switch to GKT137831 or use siRNA/CRISPR for genetic knockdown.

"I see no inhibition of ROS."
  • Cause: High serum concentration in media.

  • Solution: VAS 3947 is highly lipophilic and electrophilic; it binds albumin. Wash cells and perform the assay in PBS/Glucose or Tyrode’s buffer.

"Is it specific to NOX2?"
  • Clarification: No. While often cited in neutrophil studies (NOX2 rich), it inhibits NOX1 and NOX4 with similar potency. Do not use VAS 3947 to claim isoform specificity without genetic confirmation (e.g., using KO cells).

References

  • Reis, J., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action.[3] Redox Biology / ResearchGate. Retrieved from [Link]

  • El Dor, M., et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines.[5] International Journal of Molecular Sciences.[4] Retrieved from [Link]

  • Lu, W.J., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports.[4][7] Retrieved from [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling.[2][3][8][9][10][11][12] Retrieved from [Link]

Sources

VAS 3947 Selectivity Profiling Guide: Distinguishing NOX vs. Xanthine Oxidase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In oxidative stress research, distinguishing the source of Reactive Oxygen Species (ROS) is critical. Two primary enzymatic sources—NADPH Oxidase (NOX) and Xanthine Oxidase (XO) —often co-exist in vascular and inflammatory models.

The Solution: VAS 3947 (a triazolo-pyrimidine derivative) serves as a vital tool compound.[1] Unlike the broad-spectrum flavoprotein inhibitor Diphenyleneiodonium (DPI), which ablates both NOX and XO activity, VAS 3947 selectively inhibits NOX isoforms while sparing Xanthine Oxidase . This guide details the selectivity profile of VAS 3947, providing the experimental evidence and protocols required to validate this specificity in your own assays.

Part 2: Mechanistic Grounding & Causality

To understand the selectivity profile, one must understand the inhibition mechanisms. VAS 3947 does not compete with the substrate in the same manner as standard XO inhibitors; rather, it acts via covalent modification.

Mechanism of Action Comparison
CompoundPrimary TargetMechanismSelectivity Implication
VAS 3947 NOX1, NOX2, NOX4Thiol Alkylation: Covalently modifies a specific Cysteine residue in the dehydrogenase domain of NOX.High Selectivity against XO. XO lacks the specific accessible cysteine configuration targeted by VAS 3947.
DPI Flavin-containing enzymesElectron Transport Blockade: Abstracts electrons from reduced flavin (FAD/FMN).Non-Selective. Inhibits NOX, XO, eNOS, and cytochrome P450 reductase.
Allopurinol Xanthine OxidaseSuicide Substrate: Converted to oxypurinol, which binds tightly to the Molybdenum center.XO Specific. Does not inhibit NOX.
The Thiol-Alkylation Caveat (Scientific Integrity)

While VAS 3947 is selective against Xanthine Oxidase, it is not a "magic bullet" without off-targets. It belongs to a class of thiol-alkylating agents.

  • Trustworthiness Note: Research indicates VAS 3947 can off-target other cysteine-rich proteins, such as the Ryanodine Receptor (RyR1), affecting calcium signaling.

  • Application: When using VAS 3947 to prove NOX involvement, you must run a counter-screen against XO to ensure the observed ROS reduction is not due to XO inhibition (which this guide confirms it is not) or general antioxidant scavenging.

Part 3: Comparative Performance Data

The following data synthesizes performance profiles from biochemical cell-free assays.

Table 1: Selectivity Profile (IC50 Comparison)
Target / AssayVAS 3947 DPI (Pan-Inhibitor)Allopurinol (XO Control)Febuxostat (XO Control)
NOX Activity (Cell-Free)1 – 10 µM < 1.0 µMNo Inhibition (>100 µM)No Inhibition
Xanthine Oxidase (Uric Acid Formation)No Inhibition (>100 µM) < 1.0 µM2 – 10 µM< 0.1 µM
ROS Scavenging (Cell-Free)Minimal / NoneNoneYes (Weak)Minimal
eNOS No InhibitionPotent InhibitionNo InhibitionNo Inhibition

Key Insight: In a standard Xanthine/Xanthine Oxidase assay, VAS 3947 at 10 µM (a standard effective dose for NOX inhibition) retains 100% of XO activity , whereas DPI abolishes it. This confirms that any reduction in ROS seen in your biological model upon VAS 3947 treatment is not mediated by XO inhibition.

Part 4: Visualization of Signaling & Selectivity

The following diagram illustrates the differential pathways of ROS production and where VAS 3947 intervenes compared to alternatives.

ROS_Pathways cluster_sources Enzymatic Sources NOX NADPH Oxidase (NOX1/2/4) ROS Superoxide (O2•-) NOX->ROS Generates XO Xanthine Oxidase (XO) XO->ROS Generates UricAcid Uric Acid XO->UricAcid By-product Substrate_NOX NADPH + O2 Substrate_NOX->NOX Substrate_XO Hypoxanthine + O2 Substrate_XO->XO VAS VAS 3947 (Thiol Alkylation) VAS->NOX Specific Inhibition VAS->XO No Effect DPI DPI (Flavin Attack) DPI->NOX Inhibits DPI->XO Inhibits Allo Allopurinol (Mo Binding) Allo->NOX No Effect Allo->XO Specific Inhibition

Caption: Differential inhibition profiles of VAS 3947 vs. DPI and Allopurinol on ROS generating enzymes.

Part 5: Experimental Protocol (Self-Validating System)

To publish data relying on VAS 3947, you must perform a Counter-Screen to prove it is not inhibiting XO in your specific buffer conditions.

Protocol: Xanthine Oxidase Counter-Screen

Objective: Verify VAS 3947 does not inhibit XO-mediated superoxide production.

Reagents:

  • Enzyme: Commercial Xanthine Oxidase (bovine milk), 0.01 U/mL final.

  • Substrate: Xanthine (100 µM final).

  • Probe: Amplex Red (50 µM) + HRP (0.1 U/mL) for H2O2 detection OR Cytochrome C (50 µM) for Superoxide detection.

  • Buffer: PBS, pH 7.4 (Avoid buffers with free thiols like DTT, as they interfere with VAS 3947).

Workflow:

  • Preparation: Prepare a 10 mM stock of VAS 3947 in DMSO.

  • Incubation (Critical Step):

    • Test Group: Incubate XO enzyme + VAS 3947 (10 µM) for 30 minutes at 37°C.

    • Positive Control: Incubate XO enzyme + Allopurinol (10 µM).

    • Vehicle Control: Incubate XO enzyme + DMSO (0.1%).

  • Reaction Start: Add Xanthine substrate mixture containing the detection probe (Amplex Red or Cyt C).

  • Measurement: Monitor absorbance (Cyt C: 550 nm) or fluorescence (Amplex: Ex 530/Em 590) kinetically for 20 minutes.

Interpretation:

  • Valid Profile: The VAS 3947 trace should overlap with the Vehicle Control (Slope ≈ 100%).

  • Inhibition: The Allopurinol trace should show a flat line (Slope ≈ 0%).

  • If VAS 3947 reduces the signal significantly (>20%), check for compound precipitation or probe interference (quenching).

Part 6: References

  • Altenhöfer, S., et al. (2015). "The NOX toolbox: validating the role of NADPH oxidases in physiology and disease." Cellular and Molecular Life Sciences.

  • Wind, S., et al. (2010). "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology.[2]

  • Stielow, C., et al. (2006). "Novel Nox inhibitor of oxLDL-induced reactive oxygen species formation in human endothelial cells." Biochemical and Biophysical Research Communications.

  • Sun, Q.A., et al. (2020). "Off-target thiol alkylation by the NADPH oxidase inhibitor VAS2870." Free Radical Biology and Medicine.

  • Griendling, K.K., et al. (2016). "Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association." Circulation Research.

Sources

Safety Operating Guide

VAS 3947 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory: Safe Handling and Disposal Protocols for VAS 3947 (NOX Inhibitor)

Executive Safety Summary

VAS 3947 (CAS: 869853-70-3) is a potent, cell-permeable inhibitor of NADPH oxidase (NOX). Unlike general laboratory reagents, its high biological activity at micromolar concentrations necessitates strict containment protocols. It is classified as a Hazardous Chemical Substance , not a biological hazard (unless contaminated with infectious agents).

Critical Hazard Profile:

  • GHS Classification: Acute Toxicity (Oral) Cat 4; Skin Irritation Cat 2; Serious Eye Damage Cat 1.[1][2]

  • Signal Word: DANGER

  • Target Organs: Eyes, Respiratory System.[3]

  • Chemical Nature: Thio-ether linked triazolo-pyrimidine. The sulfur content requires specific segregation from strong oxidizers.

Physicochemical Data & Solubility

Reference for experimental planning and waste stream characterization.

PropertySpecificationOperational Implication
Molecular Formula C₁₄H₁₀N₆OSContains Sulfur/Nitrogen; do not mix with oxidizers.
Molecular Weight 310.33 g/mol Small molecule; permeates gloves (double glove recommended).
Solubility DMSO (~50 mg/mL)Insoluble in water. Do not attempt aqueous disposal.
Appearance Light yellow solidVisual tracer for spill cleanup.
Stability Sensitive to light/moistureStore desiccated at -20°C.

Mechanistic Context: Why Containment Matters

Understanding the biological mechanism enforces the necessity of preventing environmental release.

VAS 3947 specifically targets NADPH oxidases (NOX1, NOX2, NOX4), enzymes responsible for generating Reactive Oxygen Species (ROS). In biological systems, ROS are not merely byproducts but critical signaling messengers stabilizing HIF-1


 (Hypoxia-Inducible Factor) and driving angiogenesis.

Environmental Impact: If released into water systems, even trace amounts can disrupt redox signaling in aquatic life. The diagram below illustrates the pathway VAS 3947 disrupts, highlighting its potency.

NOX_Pathway NADPH NADPH + O2 NOX NOX Enzyme (NOX1/2/4) NADPH->NOX Substrate ROS Superoxide (O2-) & H2O2 NOX->ROS Catalysis VAS VAS 3947 (Inhibitor) VAS->NOX Inhibition (Covalent modification) Signaling Signaling Cascade (HIF-1α stabilization) ROS->Signaling Redox Signal Outcome Angiogenesis / Cell Survival Signaling->Outcome

Figure 1: Mechanism of Action. VAS 3947 inhibits the catalytic core of NOX enzymes, preventing the ROS generation required for downstream hypoxic signaling.

Detailed Disposal Procedures

Core Directive: Never dispose of VAS 3947 (solid or liquid) down the drain. It is toxic to aquatic life and persists in water due to low aqueous solubility.

Protocol A: Disposal of Stock Solutions (DMSO)

Scenario: You have residual 10 mM stock in DMSO.

  • Segregation: Do not mix with aqueous acids or oxidizers (like Bleach). The thio-ether linkage in VAS 3947 can react with strong oxidizers to produce sulfur oxides (SOx), and DMSO reacts vigorously with many halides.

  • Container: Transfer liquid to a High-Density Polyethylene (HDPE) or Glass waste container labeled "Hazardous Waste - Organic Solvent (Toxic)."

  • Labeling: Explicitly list "VAS 3947" and "Dimethyl Sulfoxide" on the tag.

  • Deactivation (Spill only): If a minor spill occurs, absorb with vermiculite. Do not use bleach. Clean the area with a detergent solution (SDS/Triton X-100) to solubilize the compound, then dispose of the cleaning materials as solid hazardous waste.

Protocol B: Disposal of Solid Waste (Powder)

Scenario: Expired vial or weighing boat residue.

  • Containment: Cap the original vial tightly.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to prevent particulate dispersion if the glass breaks.

  • Stream: Discard into the "Solid Hazardous Waste" bin (often the white or black bucket, distinct from biohazard).

  • Sharps: If the compound is in a syringe or glass ampoule, it must go into the Chemical Sharps container, not the biological sharps container.

Protocol C: Cell Culture Media (Trace Amounts)

Scenario: Media containing <10 µM VAS 3947.[4]

While stock solutions are hazardous chemical waste, dilute media is often a gray area. However, due to the high potency of NOX inhibitors:

  • Aspiration: Aspirate media into a dedicated vacuum flask containing a decontaminating agent (e.g., 10% bleach is standard for bio-waste, but for chemical safety, confirm your facility's policy on mixing trace organics with bleach).

  • Best Practice: If the concentration is >10 µM, collect media as Liquid Chemical Waste rather than treating it as bio-waste, to avoid releasing the inhibitor into the sewer system after bleaching.

Emergency Response: Exposure

  • Eye Contact: Immediate irrigation is critical. VAS 3947 causes serious eye damage.[3] Flush for 15 minutes and seek immediate ophthalmological review.

  • Skin Contact: Wash with soap and water. Do not use ethanol or DMSO to wash skin, as this will increase the permeation of the compound into the bloodstream.

References

  • Wind, S., et al. (2010).[5] "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology, 161(4), 885-898.

  • Altenhofer, S., et al. (2012).[5] "The NOX toolbox: validating the role of NADPH oxidases in physiology and disease." Cellular and Molecular Life Sciences, 69, 2327–2343.

  • Cayman Chemical. (2023).[2] "VAS 3947 Safety Data Sheet."

  • Sigma-Aldrich. (2023).[5][6] "NOX Inhibitor VIII, VAS3947 Product Information."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.